6-Fluoronaphthalen-2-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
6-fluoronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTKHYLSWWAPGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)F)C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611330 | |
| Record name | 6-Fluoronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13101-83-2 | |
| Record name | 6-Fluoronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Fluoronaphthalen-2-ol: Chemical Properties, Synthesis, and Biological Prospects
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoronaphthalen-2-ol is a fluorinated aromatic organic compound that holds significant interest within the fields of medicinal chemistry and materials science. Its structural features, combining a naphthalene core with a hydroxyl group and a fluorine atom, make it a valuable synthetic intermediate for the development of novel pharmaceuticals and functional materials. The strategic incorporation of a fluorine atom can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. This technical guide provides a comprehensive overview of the known chemical properties, potential synthetic routes, and prospective biological applications of this compound, serving as a resource for researchers engaged in drug discovery and chemical synthesis.
Core Chemical Properties
While comprehensive experimental data for this compound is not extensively available in public literature, the following table summarizes its fundamental chemical properties based on available information and predicted values.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇FO | [Calculated] |
| Molecular Weight | 162.16 g/mol | [Calculated] |
| CAS Number | 13101-83-2 | Sigma-Aldrich[1] |
| Melting Point | 117-118 °C | guidechem[2] |
| Boiling Point | 299.7 ± 13.0 °C | [Predicted] guidechem[2] |
| Solubility | Very slightly soluble (0.15 g/L at 25 °C) | [Predicted] guidechem[2] |
| pKa | 9.51 ± 0.40 | [Predicted] guidechem[2] |
| LogP | 2.68450 | [Predicted] guidechem[2] |
| Appearance | Solid | Sigma-Aldrich[1] |
Spectral and Analytical Data
Detailed experimental spectral data for this compound are not readily found in peer-reviewed literature. However, based on the known principles of spectroscopy and the analysis of analogous compounds, the following characteristics can be anticipated:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the positions of the fluorine and hydroxyl groups. The hydroxyl proton will likely appear as a broad singlet, the position of which may vary with solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms of the naphthalene ring. The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). Other carbons in proximity to the fluorine atom will show smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF).
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic C-F stretching vibrations are anticipated in the fingerprint region, typically between 1000 and 1400 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic ring will appear in the 1400-1600 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would be expected to show a prominent molecular ion peak (M⁺) at m/z 162. Subsequent fragmentation may involve the loss of CO, F, or other small neutral molecules, leading to characteristic fragment ions.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and purification of this compound are not widely published. However, based on established organic chemistry methodologies, a plausible synthetic pathway and purification strategy are outlined below.
Proposed Synthesis via Balz-Schiemann Reaction
A common method for introducing fluorine onto an aromatic ring is the Balz-Schiemann reaction, which proceeds through a diazonium salt intermediate.[2][3][4][5] A potential synthetic route to this compound could start from 6-amino-2-naphthol.
Step 1: Diazotization of 6-Amino-2-naphthol [6][7]
-
Dissolve 6-amino-2-naphthol in an aqueous solution of a non-nucleophilic strong acid, such as fluoroboric acid (HBF₄), cooled to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred solution of the amine. Maintain the temperature below 5 °C throughout the addition.
-
Continue stirring the reaction mixture at 0-5 °C for a period of time (e.g., 30 minutes) after the addition is complete to ensure full formation of the diazonium salt. The formation of the diazonium salt can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper.[8]
Step 2: Thermal Decomposition of the Diazonium Salt (Balz-Schiemann Reaction) [2][3][4][5]
-
The resulting diazonium tetrafluoroborate salt, which may precipitate from the solution, is collected by filtration.
-
The isolated salt is then carefully heated, either in a solid state or suspended in an inert, high-boiling solvent.
-
Thermal decomposition of the diazonium salt will yield the desired this compound, along with nitrogen gas and boron trifluoride.
Purification by Recrystallization
Purification of the crude this compound can likely be achieved by recrystallization.[9][10]
-
Dissolve the crude product in a minimum amount of a suitable hot solvent or solvent mixture. Potential solvents include ethanol, methanol, or a mixture of a good solvent (e.g., acetone, ethyl acetate) and a poor solvent (e.g., hexane, water).[9]
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Biological Activity and Drug Development Prospects
While specific biological data for this compound is scarce, the broader class of fluorinated naphthalene derivatives has shown significant promise in drug discovery, particularly in oncology.
Anticancer Potential
Fluorinated naphthalene derivatives have been investigated for their anticancer properties, with studies demonstrating their ability to inhibit key signaling pathways involved in tumor growth and proliferation.[11][12][13][14] For instance, some fluorinated naphthalene-chalcone hybrids have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[11] Additionally, certain aminobenzylnaphthols have shown cytotoxic effects against various cancer cell lines.[15] Given its structural similarity to these active compounds, this compound represents a scaffold of interest for the development of novel anticancer agents. Further research is warranted to evaluate its cytotoxic and anti-proliferative effects against a panel of cancer cell lines and to elucidate its mechanism of action.
Enzyme Inhibition
The introduction of fluorine can enhance the inhibitory potency of molecules against various enzymes. Fluorinated compounds have been successfully developed as inhibitors for a range of enzymes, including proteases and kinases.[16][17] The electron-withdrawing nature of fluorine can alter the electronic properties of the naphthalene ring system in this compound, potentially influencing its binding to the active sites of target enzymes. Screening of this compound against a panel of relevant enzymes could uncover novel inhibitory activities.
Conclusion
This compound is a compound with significant potential as a building block in the synthesis of bioactive molecules and advanced materials. While a comprehensive experimental characterization is not yet publicly available, this guide provides a foundational understanding of its chemical properties and outlines plausible synthetic and purification strategies. The established anticancer and enzyme-inhibitory activities of related fluorinated naphthalene derivatives highlight the promise of this compound as a lead structure for future drug discovery efforts. Further experimental investigation into its synthesis, spectroscopic characterization, and biological evaluation is crucial to fully unlock its potential.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. byjus.com [byjus.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. View of Synthesis and Characterization of 1-Amino-2-Naphthol Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo)-2-Naphthol | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. benchchem.com [benchchem.com]
- 12. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects[v1] | Preprints.org [preprints.org]
- 14. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene - Google Patents [patents.google.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Physicochemical Characteristics of 6-Fluoronaphthalen-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 6-Fluoronaphthalen-2-ol (CAS No: 13101-83-2), a key intermediate in organic synthesis. Its utility in the development of pharmaceuticals and agrochemicals stems from the unique properties conferred by its fluorinated naphthalene structure.[1] Understanding these characteristics is fundamental to its application in research and development.
Core Physicochemical Data
The structural and physicochemical properties of this compound are summarized below. These parameters are crucial for predicting its behavior in various chemical and biological systems, including solubility, membrane permeability, and receptor-binding interactions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇FO | [1] |
| Molecular Weight | 162.16 g/mol | [2] |
| Melting Point | 117-118 °C | [2] |
| Boiling Point | 299.7 ± 13.0 °C (Predicted) | [2] |
| pKa | 9.51 ± 0.40 (Predicted) | [2] |
| logP (Octanol-Water) | 2.68 (Predicted) | [2] |
| Aqueous Solubility | 0.15 g/L (Very slightly soluble) | [2] |
Logical Relationship of Physicochemical Properties
The molecular structure of an organic compound dictates its function and physical properties. The following diagram illustrates the conceptual workflow from structural analysis to the determination of key physicochemical characteristics for a compound like this compound.
Caption: Interrelation of Molecular Structure and Physicochemical Properties.
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols represent standard laboratory practices.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of a compound's purity. Pure crystalline solids exhibit a sharp melting range (typically 0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.[3]
Protocol:
-
Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[4]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube).
-
Heating: The sample is heated rapidly to about 15-20°C below the expected melting point (117°C). The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.[4]
-
Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid phase turns to liquid is recorded as the end of the range.[5]
Solubility Determination
Solubility tests provide qualitative information about the polarity and the presence of acidic or basic functional groups in a molecule.[6] The general principle "like dissolves like" is a useful guide.[7]
Protocol:
-
Water Solubility: Add approximately 25 mg of the compound to a test tube containing 0.75 mL of deionized water. Shake vigorously. Observe if the compound dissolves completely.[6]
-
Acid/Base Solubility: If the compound is insoluble in water, test its solubility in 5% aqueous NaOH and 5% aqueous HCl.[8]
-
Solubility in 5% NaOH indicates an acidic functional group (like the phenolic hydroxyl group in this compound).
-
Solubility in 5% HCl indicates a basic functional group.[6]
-
-
Organic Solvent Solubility: Test the solubility in a non-polar organic solvent (e.g., hexane) and a polar organic solvent (e.g., ethanol) to further assess its polarity.[9]
Octanol-Water Partition Coefficient (logP) Determination (Shake Flask Method)
The partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties in drug development.[10]
Protocol:
-
Phase Preparation: n-Octanol and water (or a suitable buffer like PBS at pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the layers to separate.[11]
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one it is more soluble in). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The funnel is shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.[12][13]
-
Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using an appropriate analytical technique, such as HPLC or UV-Vis spectroscopy.[11]
-
Calculation: The logP is calculated using the formula: logP = log10([Concentration in Octanol] / [Concentration in Aqueous Phase]).[14]
Acidity Constant (pKa) Determination (Potentiometric Titration)
The pKa value quantifies the acidity of the phenolic hydroxyl group. This is vital for understanding the ionization state of the molecule at different pH values, which affects its solubility and biological interactions.
Protocol:
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a water-cosolvent mixture (e.g., water-ethanol) if aqueous solubility is low.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.[12]
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.[15]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve, specifically the pH at which half of the acid has been neutralized.[12]
General Experimental Workflow
The following diagram outlines a typical workflow for the physicochemical characterization of a novel or synthesized organic compound such as this compound.
Caption: Standard workflow for physicochemical characterization of an organic solid.
Biological Context
While specific signaling pathways for this compound are not extensively documented, its structural motifs are of significant interest in medicinal chemistry. The fluoronaphthalene core is utilized as a building block for compounds with potential therapeutic applications. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the hydroxyl group provides a key point for further chemical modification.[1] Its derivatives are explored for various biological activities, highlighting the importance of its foundational physicochemical profile in the design of new bioactive molecules.[16][17][18]
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 13101-83-2 [sigmaaldrich.com]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pennwest.edu [pennwest.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. m.youtube.com [m.youtube.com]
- 8. scribd.com [scribd.com]
- 9. chem.ws [chem.ws]
- 10. acdlabs.com [acdlabs.com]
- 11. agilent.com [agilent.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Studies in potential organo-fluorine oral hypoglycemic agents. Part 6: Synthesis and biological activities of some fluorinated 2-arylsulfonamido-5-alkyl-1.3.4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Fluoronaphthalen-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Fluoronaphthalen-2-ol, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Given its structural features, it serves as a valuable intermediate for the synthesis of novel therapeutic agents and functional materials. This document details its core properties, a proposed synthetic route, predicted spectroscopic data, and potential biological applications, with a focus on its relevance to drug discovery.
Core Compound Information
This compound, also known as 6-fluoro-2-naphthol, is a derivative of naphthalene. The strategic placement of a fluorine atom can significantly modulate the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it a desirable building block in the design of new pharmaceuticals.
Chemical Structure:
Table 1: Physicochemical and Registry Information for this compound
| Property | Value | Reference |
| CAS Number | 13101-83-2 | [1] |
| Molecular Formula | C₁₀H₇FO | [1] |
| Molecular Weight | 162.16 g/mol | [1] |
| IUPAC Name | This compound | |
| Canonical SMILES | C1=CC2=C(C=CC(=C2)F)C=C1O | |
| Predicted pKa | 9.51 ± 0.40 | |
| Predicted logP | 2.68 | |
| Physical Form | Solid |
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not widely available in the public domain, ¹H and ¹³C NMR chemical shifts can be predicted based on established principles of fluorine's electronic effects on aromatic systems and by comparison with analogous compounds. These predictions are invaluable for the structural verification of synthesized material.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| ¹H NMR | Predicted Shift (ppm) | Description |
| H-1 | ~ 7.15 | Doublet |
| H-3 | ~ 7.10 | Doublet of doublets |
| H-4 | ~ 7.70 | Doublet |
| H-5 | ~ 7.80 | Doublet of doublets |
| H-7 | ~ 7.25 | Doublet of doublets (coupling to F) |
| H-8 | ~ 7.75 | Doublet of doublets (coupling to F) |
| OH | ~ 5.0-6.0 | Broad singlet |
| ¹³C NMR | Predicted Shift (ppm) | Description |
| C-1 | ~ 109.5 | CH |
| C-2 | ~ 154.0 | C-OH |
| C-3 | ~ 118.0 | CH |
| C-4 | ~ 130.0 | CH |
| C-4a | ~ 128.5 | Quaternary C |
| C-5 | ~ 125.0 | CH (doublet, J(C-F) ~ 9 Hz) |
| C-6 | ~ 161.0 | C-F (large doublet, J(C-F) ~ 245 Hz) |
| C-7 | ~ 112.0 | CH (doublet, J(C-F) ~ 25 Hz) |
| C-8 | ~ 131.0 | CH (doublet, J(C-F) ~ 5 Hz) |
| C-8a | ~ 135.0 | Quaternary C |
Note: Predicted values are estimates. Actual experimental values may vary. Coupling constants (J) to fluorine are particularly characteristic.
Experimental Protocols: Proposed Synthesis
Protocol 1: Synthesis of this compound via Balz-Schiemann Reaction
Step 1: Diazotization of 6-Amino-2-naphthol
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 6-amino-2-naphthol (1 equivalent) in a solution of fluoroboric acid (HBF₄, 48% in water, ~3-4 equivalents). Cool the mixture to 0 to -5 °C using an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in a minimal amount of cold water. Add this solution dropwise to the stirred suspension while maintaining the internal temperature below 0 °C.
-
Stirring: Continue stirring the mixture at 0 °C for an additional 30-60 minutes after the addition is complete. The formation of the diazonium salt is often indicated by a change in color and the dissolution of the starting amine. The resulting diazonium tetrafluoroborate salt may precipitate.
Step 2: Thermal Decomposition (Balz-Schiemann Reaction)
-
Isolation of Salt: Filter the precipitated diazonium tetrafluoroborate salt under vacuum. Wash the solid sequentially with cold 5% HBF₄ solution, then with cold ethanol, and finally with cold diethyl ether to facilitate drying. Dry the salt under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care and behind a blast shield.
-
Decomposition: Gently heat the dry diazonium salt in an appropriate flask. The decomposition typically occurs between 100-150 °C and is accompanied by the evolution of nitrogen gas (N₂) and boron trifluoride (BF₃). The heating should be controlled to prevent overly vigorous decomposition.
-
Alternative (in situ): Alternatively, the aqueous solution of the diazonium salt can be irradiated with a UV lamp or heated in an organic solvent to induce decomposition, although yields may vary.
Step 3: Work-up and Purification
-
Extraction: Once the decomposition is complete, cool the reaction mixture. Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane. Wash the organic solution with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.
Potential Biological Activity and Applications
Naphthalene derivatives are a well-established scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The introduction of fluorine can enhance these properties.
Anticancer Potential and STAT3 Signaling
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in a wide variety of human cancers and plays a crucial role in tumor cell proliferation, survival, invasion, and angiogenesis.[2] The STAT3 signaling pathway is therefore a key target for the development of novel cancer therapeutics. Several naphthalene-based compounds have been investigated as potential STAT3 inhibitors. While this compound has not been specifically tested, its core structure makes it a candidate for investigation as a STAT3 signaling modulator.
Table 3: Cytotoxic Activity (IC₅₀) of Selected Naphthalene Derivatives Against Human Cancer Cell Lines
| Compound Class | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Naphthalene-substituted triazole spirodienone | MDA-MB-231 | Breast | 0.03 - 0.26 | [3] |
| Naphthalene-substituted triazole spirodienone | Hela | Cervical | 0.07 - 0.72 | [3] |
| Naphthalene-substituted triazole spirodienone | A549 | Lung | 0.08 - 2.00 | [3] |
| Aminobenzylnaphthol derivative (MMZ-45B) | HT-29 | Colon | 31.78 ± 3.93 | [4] |
| 1-Alkyl-2-naphthol derivative (5d) | Various | Multiple | 1.2 ± 1.1 | [5] |
Note: This table provides context on the potential of the naphthalene scaffold. The activity of this compound must be determined experimentally.
Mandatory Visualizations
Diagram 1: General Experimental Workflow for Synthesis and Characterization
References
- 1. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. rsc.org [rsc.org]
- 3. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Synthesis and Characterization of 6-Fluoronaphthalen-2-ol
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key intermediate in the production of pharmaceuticals and agrochemicals.[1] Its fluorine and hydroxyl groups make it a valuable building block for creating compounds with specific biological activities.[1] This document details a plausible synthetic pathway and outlines the analytical techniques for its characterization, presenting quantitative data in a structured format for ease of reference.
Synthesis of this compound
The synthesis of this compound can be approached through various synthetic strategies. A common method involves the introduction of the fluorine atom onto the naphthalene scaffold, often starting from a more readily available precursor such as 6-Amino-2-naphthol (6-hydroxy-2-naphthylamine). The following protocol describes a multi-step synthesis beginning with the bromination of 2-naphthol, followed by amination, and finally a Balz-Schiemann reaction to introduce the fluorine atom.
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 1,6-Dibromo-2-naphthol This procedure is based on the bromination of β-naphthol.[2][3]
-
In a suitable reaction vessel, dissolve 2-naphthol in glacial acetic acid.
-
Cool the solution to between 10-20°C.[3]
-
Slowly add bromine to the cooled solution while maintaining the temperature.
-
After the addition is complete, warm the reaction mixture to 50-60°C and stir for 2 hours.[3]
-
The product, 1,6-dibromo-2-naphthol, can be isolated by filtration after cooling.
Step 2: Synthesis of 6-Bromo-2-naphthol This step involves the selective reduction of 1,6-dibromo-2-naphthol.[2][3]
-
To the reaction mixture from the previous step, add a reducing agent such as iron powder.[3]
-
Maintain the temperature at 50-60°C and stir for an additional 2 hours.[3]
-
Filter the hot solution to remove excess iron and other solids.
-
Concentrate the filtrate to obtain crude 6-bromo-2-naphthol, which can be further purified by crystallization.
Step 3: Synthesis of 6-Amino-2-naphthol This transformation can be achieved via a copper-catalyzed Ullmann reaction.[4]
-
Combine 6-bromo-2-naphthol, sodium azide (NaN3), and a copper catalyst (e.g., CuSO4·5H2O) in a suitable solvent such as a mixture of ethanol and ethylene glycol.[4]
-
Add a reducing agent like sodium ascorbate.[4]
-
Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and perform an aqueous workup to isolate the crude 6-amino-2-naphthol.
-
Purify the product by column chromatography or recrystallization.
Step 4: Synthesis of this compound (Balz-Schiemann Reaction) This final step introduces the fluorine atom via a diazonium salt intermediate.
-
Dissolve 6-amino-2-naphthol in an aqueous solution of fluoroboric acid (HBF4).
-
Cool the solution to below 0°C in an ice-salt bath.
-
Add a solution of sodium nitrite (NaNO2) dropwise while vigorously stirring and maintaining the low temperature. This will form the 6-bromo-2-naphthylamine fluoroborate diazonium salt as a precipitate.[5]
-
Isolate the diazonium salt by filtration and wash it with cold ethanol and then diethyl ether.[5]
-
Dry the solid under vacuum.[5]
-
Gently heat the dry diazonium salt to induce thermal decomposition, which will yield this compound, releasing nitrogen gas and boron trifluoride.
-
The crude product can be purified by sublimation or column chromatography.
Characterization of this compound
The successful synthesis of this compound is confirmed through various analytical techniques. The following sections detail the expected physicochemical properties and spectroscopic data for the compound.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 13101-83-2 | [1] |
| Molecular Formula | C₁₀H₇FO | [1] |
| Molecular Weight | 162.16 g/mol | [1] |
| Appearance | Solid | |
| Storage | 2-8°C, dry and sealed | [1] |
| Purity | ≥95% | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Expected Chemical Shifts (ppm) and Coupling |
| ¹H NMR | Aromatic protons will appear in the range of 7.0-8.0 ppm. The proton ortho to the fluorine will show coupling to ¹⁹F. The hydroxyl proton will appear as a broad singlet, the position of which is dependent on concentration and solvent. |
| ¹³C NMR | Aromatic carbons will be observed between 110-160 ppm. The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant. Carbons ortho and meta to the fluorine will exhibit smaller two- and three-bond C-F couplings, respectively. |
| ¹⁹F NMR | A single resonance is expected for the fluorine atom, with its chemical shift being characteristic of an aryl fluoride. |
Infrared (IR) Spectroscopy
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H Stretch | Broad band in the region of 3500-3200 cm⁻¹[6] |
| C-O Stretch | Strong absorption between 1260-1050 cm⁻¹[6] |
| Aromatic C=C Stretch | Bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions[7] |
| Aromatic C-H Stretch | Absorptions in the 3100-3000 cm⁻¹ range[7] |
| C-F Stretch | Strong absorption typically found in the 1350-1150 cm⁻¹ region. |
Mass Spectrometry (MS)
| Ionization Mode | Expected m/z Values |
| Electron Ionization (EI) | The molecular ion peak (M⁺) is expected at m/z 162. Common fragmentation patterns for naphthalenes would be observed. |
Characterization Workflow
Caption: General workflow for the purification and characterization of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]
- 3. CN103214358A - Synthetic method of 6-hydroxy-2-naphthaldehyde - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
Spectroscopic Profile of 6-Fluoronaphthalen-2-ol: A Technical Guide
For Immediate Release
This technical guide provides a detailed overview of the predicted spectroscopic data for 6-Fluoronaphthalen-2-ol (CAS No. 13101-83-2), a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of published experimental spectra for this specific compound in the public domain, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles and analysis of structurally analogous compounds, primarily 2-naphthol.
This guide is intended for researchers, scientists, and professionals in drug development, offering a valuable reference for the characterization of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectra of 2-naphthol, with adjustments to account for the electronic effects of the fluorine substituent at the C-6 position.
Predicted ¹H NMR Data
The introduction of an electron-withdrawing fluorine atom is expected to induce downfield shifts for the protons on the substituted ring, particularly those in closer proximity. The coupling constants will also be affected, with through-space fluorine-proton couplings anticipated.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~9.5-10.5 | s | - | Ar-OH |
| ~7.8-7.9 | d | ~9.0 | H-8 |
| ~7.7-7.8 | d | ~8.5 | H-4 |
| ~7.4-7.5 | dd | ~9.0, ~2.5 | H-7 |
| ~7.3-7.4 | d (broad) | ~2.0 | H-1 |
| ~7.2-7.3 | dd | ~8.5, ~2.0 | H-3 |
| ~7.1-7.2 | d (broad) | ~9.5 | H-5 |
Note: Predicted values are for a non-polar deuterated solvent like CDCl₃. The phenolic proton shift is highly dependent on solvent and concentration.
Predicted ¹³C NMR Data
The fluorine substitution will significantly impact the chemical shifts of the carbon atoms in the naphthalene ring. The carbon directly bonded to the fluorine (C-6) will experience a large downfield shift, and long-range coupling (JCF) is expected. Other carbons will also be affected to a lesser extent due to resonance and inductive effects.
| Chemical Shift (δ, ppm) | Coupling Constant (JCF, Hz) | Assignment | | :--- | :--- | :--- | :--- | | ~155-160 | d, ~240-250 | C -6 | | ~152-155 | s | C -2 | | ~134-136 | s | C -4a | | ~130-132 | d, ~5-10 | C -8 | | ~129-131 | s | C -8a | | ~128-130 | d, ~5-10 | C -5 | | ~124-126 | s | C -4 | | ~118-120 | d, ~20-25 | C -7 | | ~115-117 | d, ~20-25 | C -1 | | ~108-110 | s | C -3 |
Note: Predicted values are for a non-polar deuterated solvent like CDCl₃.
Predicted IR Data
The IR spectrum is expected to show characteristic bands for the hydroxyl group, the aromatic C-H and C=C bonds, and a prominent C-F stretching vibration.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1630-1600 | Medium-Strong | Aromatic C=C stretch |
| 1510-1480 | Medium-Strong | Aromatic C=C stretch |
| 1250-1150 | Strong | C-O stretch |
| 1100-1000 | Strong | C-F stretch |
| 900-675 | Medium-Strong | Aromatic C-H out-of-plane bend |
Predicted Mass Spectrometry (MS) Data
The mass spectrum, under electron ionization (EI), is expected to show a prominent molecular ion peak. Fragmentation will likely involve the loss of CO, characteristic of phenols, and potentially the loss of HF or a fluorine radical.
| m/z | Relative Intensity | Assignment |
| 162 | High | [M]⁺˙ (Molecular Ion) |
| 134 | Medium | [M - CO]⁺˙ |
| 133 | Medium | [M - CHO]⁺ |
| 115 | Low | [M - CO - F]⁺ or [M - CO - HF - H]⁺ |
| 105 | Low | [C₇H₆O]⁺ |
| 77 | Low | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Sample Preparation : Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR Acquisition : A standard one-pulse sequence is used. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. 16 to 64 scans are typically averaged.
-
¹³C NMR Acquisition : A proton-decoupled pulse program (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon. A larger number of scans (1024 or more) is required due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is employed.
-
Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to TMS.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation :
-
Solid State (KBr Pellet) : A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly onto the ATR crystal.
-
-
Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum. 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.
-
Data Processing : The resulting interferogram is Fourier transformed to produce the infrared spectrum. The data is typically presented as transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation, equipped with an electron ionization (EI) source.
-
Sample Preparation : A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).
-
GC-MS Conditions :
-
Injector : Split/splitless injector, typically at 250-280 °C.
-
Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program : A temperature gradient is used to elute the compound, for example, starting at 50 °C, holding for 2 minutes, then ramping at 10 °C/min to 280 °C and holding for 5 minutes.
-
Carrier Gas : Helium at a constant flow rate.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Analyzer : Quadrupole or Time-of-Flight (TOF).
-
Scan Range : Typically m/z 40-400.
-
-
Data Processing : The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to this compound. The mass spectrum of this peak is then extracted and analyzed for the molecular ion and fragmentation pattern.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Photophysical Properties of 6-Fluoronaphthalen-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated photophysical properties of 6-Fluoronaphthalen-2-ol. Due to a lack of specific experimental data for this compound in the current scientific literature, this document focuses on the known properties of the parent compound, 2-naphthol, and discusses the likely influence of the fluorine substituent. Detailed experimental protocols for characterizing the key photophysical parameters are also provided to facilitate further research.
Introduction to Naphthalene Derivatives
Naphthalene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest in various scientific fields due to their unique photophysical and chemical properties.[1] These compounds are characterized by a rigid planar structure and an extensive π-electron conjugation system, which often results in high quantum yields and excellent photostability.[1] Their hydrophobic nature also makes them valuable as fluorescent probes for sensing anions, cations, and biomolecules.[1] The introduction of various functional groups to the naphthalene core can significantly modulate its photophysical characteristics, making it a versatile scaffold for the design of fluorescent probes and materials for organic electronic applications.[1]
Photophysical Properties of the Parent Compound: 2-Naphthol
To establish a baseline for understanding the photophysical behavior of this compound, it is essential to first consider the well-characterized properties of its parent compound, 2-naphthol.
Table 1: Photophysical Properties of 2-Naphthol
| Property | Value | Conditions | Reference |
| Excitation Maximum (λ_ex) | 331 nm | [2] | |
| Emission Maximum (λ_em) | 354 nm | [2] | |
| Ground State pKa | 8.83 | [3] |
The photophysical properties of 2-naphthol and its derivatives are known to be sensitive to the surrounding environment, including solvent polarity and pH.[1] For instance, the acidity constants for the ground and excited states of 2-naphthol have been determined by analyzing its emission and absorbance spectra at various pH values.[3]
Expected Influence of the Fluorine Substituent
The introduction of a fluorine atom at the 6-position of the naphthalene ring is expected to influence the photophysical properties of 2-naphthol in several ways:
-
Inductive Effect: Fluorine is a highly electronegative atom and will exert a strong electron-withdrawing inductive effect (-I). This can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The effect on the HOMO-LUMO gap will determine the shift in the absorption and emission spectra.
-
Mesomeric Effect: Fluorine also possesses lone pairs of electrons that can participate in resonance, exerting a +M effect. However, due to the high electronegativity of fluorine, its +M effect is generally weaker than its -I effect.
-
Heavy Atom Effect: While fluorine is a light atom, the presence of a halogen can sometimes promote intersystem crossing from the singlet excited state to the triplet state, which could potentially decrease the fluorescence quantum yield. However, this effect is generally more pronounced for heavier halogens like bromine and iodine.
Given these considerations, it is plausible to predict that this compound will exhibit absorption and emission maxima that are slightly shifted compared to 2-naphthol. The exact direction and magnitude of this shift would need to be determined experimentally. The quantum yield and fluorescence lifetime may also be altered.
Experimental Protocols
To empirically determine the photophysical properties of this compound, the following standard experimental protocols can be employed.
Determination of Absorption and Emission Spectra
Objective: To determine the wavelengths of maximum absorption and fluorescence emission.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., ethanol, cyclohexane, or acetonitrile). The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.
-
Absorption Measurement:
-
Use a calibrated UV-Vis spectrophotometer.
-
Record the absorbance spectrum of the sample solution in a quartz cuvette over a relevant wavelength range (e.g., 200-400 nm).
-
The wavelength at which the maximum absorbance occurs is the absorption maximum (λ_abs).
-
-
Emission Measurement:
-
Use a calibrated fluorescence spectrometer.
-
Excite the sample at its absorption maximum (λ_abs).
-
Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.
-
The wavelength at which the maximum fluorescence intensity is observed is the emission maximum (λ_em).
-
References
An In-depth Technical Guide to 6-Fluoronaphthalen-2-OL Derivatives and Analogues for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-fluoronaphthalen-2-ol derivatives and their analogues, a promising class of compounds in modern medicinal chemistry. The strategic incorporation of a fluorine atom onto the naphthalene scaffold can significantly enhance the pharmacological properties of the parent molecule, leading to derivatives with potent and selective biological activities. This document delves into their synthesis, anticancer and enzyme inhibitory activities, and the underlying signaling pathways, offering valuable insights for researchers in the field of drug discovery and development.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves multi-step sequences starting from commercially available precursors. While specific protocols for a wide range of this compound derivatives are not extensively documented in publicly available literature, established methods for the synthesis of substituted naphthols can be adapted. A common strategy involves the synthesis of a halogenated naphthol intermediate, which can then be further modified.
For instance, a representative synthesis of a 6-substituted-2-naphthol, such as 6-bromo-2-naphthol, can be achieved through the bromination of 2-naphthol to yield 1,6-dibromo-2-naphthol, followed by a reduction step.[1][2][3] The resulting 6-bromo-2-naphthol can then be a precursor for further derivatization, including potential conversion to the corresponding 6-fluoro derivative through halogen exchange reactions, or used as a scaffold for the introduction of other functional groups.
A subsequent methylation of the hydroxyl group, for example, can be carried out to produce derivatives like 6-bromo-2-methoxynaphthalene.[4][5][6] These synthetic strategies provide a foundation for the generation of a diverse library of this compound analogues for biological screening.
Biological Activity and Therapeutic Potential
Naphthalene derivatives have demonstrated a wide array of pharmacological properties, including significant anticancer activity.[7] The introduction of fluorine can further modulate these properties, potentially enhancing potency and metabolic stability. While extensive quantitative data specifically for this compound derivatives is emerging, the existing data for structurally related naphthalene analogues provides a strong rationale for their investigation as therapeutic agents.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of naphthalene derivatives against various cancer cell lines. The data in Table 1 summarizes the 50% inhibitory concentration (IC50) values for a selection of naphthalene derivatives, highlighting their potential as anticancer agents. It is important to note that this data is illustrative and serves to represent the potential activity of this compound derivatives based on their structural similarity to the compounds listed.
Table 1: Representative Anticancer Activity of Naphthalene Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Naphthalene-1,4-dione Analogue | HEC1A (Endometrial Cancer) | 1.24 - 9.55 | [7] |
| Naphthalene-Chalcone Hybrid | A549 (Lung Cancer) | 7.84 | [7] |
| Naphthalene-substituted Triazole Spirodienone | MDA-MB-231 (Breast Cancer) | Not specified, but showed remarkable cytotoxicity | [7] |
| Naphthalene-based Organoselenocyanate | MCF-7 (Breast Cancer) | Pronounced activity | [7] |
| 3-(hydrazonomethyl)naphthalene-2-ol derivative | MCF-7 (Breast Cancer) | 10.56 | [8] |
| 3-(hydrazonomethyl)naphthalene-2-ol derivative | HCT 116 (Colon Cancer) | 7.07 | [8] |
Enzyme Inhibition
The aminomethylnaphthalene moiety, a common feature in many biologically active compounds, suggests that this compound derivatives could act as enzyme inhibitors. Key oncogenic signaling pathways, such as those mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Signal Transducer and Activator of Transcription 3 (STAT3), are attractive targets for cancer therapy. Naphthalene derivatives have been identified as potential inhibitors of both VEGFR-2 and STAT3.
Table 2: Representative VEGFR-2 and STAT3 Inhibitory Activity of Naphthalene Derivatives
| Compound Class | Target | IC50 | Reference |
| 3-(hydrazonomethyl)naphthalene-2-ol derivative | VEGFR-2 | 37 nM | [8] |
| 2-Naphthamide derivative | VEGFR-2 | 0.384 µM | [1] |
| 6-Acetylnaphthalene-2-sulfonamide derivative | STAT3 phosphorylation | 3.01 µM | [2] |
| 6-Acetylnaphthalene-2-sulfonamide derivative | STAT3 phosphorylation | 3.59 µM | [2] |
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways
Based on the inhibitory activities of analogous compounds, this compound derivatives are hypothesized to exert their anticancer effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
VEGFR-2 Signaling Pathway: The binding of VEGF to its receptor, VEGFR-2, triggers a signaling cascade that is crucial for angiogenesis.[9][10][11][12] Inhibition of VEGFR-2 by small molecules can block downstream signaling, thereby inhibiting the formation of new blood vessels that tumors need to grow and metastasize.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. prepchem.com [prepchem.com]
- 3. Page loading... [guidechem.com]
- 4. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Functional Drug Screening in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jebms.org [jebms.org]
- 9. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
The Ascendant Role of Fluorinated Naphthalenes in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into the naphthalene scaffold is unlocking a new frontier in medicinal chemistry, yielding derivatives with potent and selective biological activities. This in-depth technical guide provides a comprehensive overview of the burgeoning field of fluorinated naphthalenes, detailing their applications as anticancer, enzyme-inhibiting, and photosynthesis-inhibiting agents. The unique physicochemical properties of fluorine, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, significantly influence the pharmacokinetic and pharmacodynamic profiles of parent molecules.[1] When appended to the versatile naphthalene core, a privileged structure in numerous marketed drugs, fluorine substitution can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets.[1][2][3]
Anticancer Applications: Targeting Key Oncogenic Pathways
Fluorinated naphthalene derivatives have emerged as a significant class of compounds with promising anticancer activities. These molecules exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.[1][4][5]
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Several fluorinated naphthalene-chalcone hybrids have been synthesized and identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] Inhibition of VEGFR-2 signaling can effectively suppress tumor growth and metastasis.[1]
Aromatase Inhibition
Certain naphthalen-1-yloxyacetamide-tethered acrylamide conjugates have demonstrated potent aromatase inhibitory activity, comparable to the commercial drug Letrozole.[6][7] Aromatase is a crucial enzyme in estrogen biosynthesis, and its inhibition is a key strategy in the treatment of hormone-dependent breast cancer.
Cytotoxic Activity and Apoptosis Induction
Fluorinated naphthalenes have shown significant cytotoxicity against various cancer cell lines.[4][5] For instance, mono-fluorinated analogues of the spirobisnaphthalene, diepoxin-η, exhibited cytotoxic activity against ovarian (OVCAR3) and melanoma (MDA-MB-435) cancer cell lines with IC50 values in the low micromolar range.[5] Some naphthalene-substituted triazole spirodienones have displayed potent antiproliferative activity against triple-negative human breast carcinoma (MDA-MB-231), cervical epithelioid carcinoma (HeLa), and a metastatic non-small cell lung carcinoma (A549), with IC50 values in the nanomolar range.[8] The mechanism of action often involves arresting the cell cycle and inducing apoptosis.[7][8][9] One study showed that a promising compound induced cell cycle arrest in the G1 phase and promoted apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic proteins Bax and caspase 9.[7][9]
Quantitative Data on Anticancer Activity
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Spirobisnaphthalene Analogues | 7´-fluorodiepoxin-η | OVCAR3 (ovarian) | 5.7 | [5] |
| 7´-fluorodiepoxin-η | MDA-MB-435 (melanoma) | 8.2 | [5] | |
| 8´-fluorodiepoxin-η | OVCAR3 (ovarian) | 6.1 | [5] | |
| 8´-fluorodiepoxin-η | MDA-MB-435 (melanoma) | 7.9 | [5] | |
| Naphthalene-substituted triazole spirodienones | Compound 6a | MDA-MB-231 (breast) | 0.03 | [8] |
| Compound 6a | HeLa (cervical) | 0.28 | [8] | |
| Compound 6a | A549 (lung) | 0.12 | [8] | |
| Naphthalen-1-yloxyacetamide-acrylamide conjugates | Compound 5d | MCF-7 (breast) | - | [6][7][9] |
| Compound 5d (Aromatase Inhibition) | - | 0.078 | [6] |
Signaling Pathway Visualization
Caption: Inhibition of VEGFR-2 signaling by fluorinated naphthalenes.
Enzyme Inhibition
The incorporation of fluorine can significantly enhance the inhibitory potential of naphthalene derivatives against various enzymes. Fluorine's electron-withdrawing nature can alter the acidity of nearby functional groups, influence binding interactions through halogen bonding, and stabilize conformations that are favorable for binding to the enzyme's active site.[10][11]
Photosynthesis Inhibition
A series of fluoro-substituted 2-hydroxynaphthalene-1-carboxanilides have been evaluated for their ability to inhibit photosynthetic electron transport (PET) in spinach chloroplasts.[12] The inhibitory activity was found to be dependent on the position and number of fluorine substituents on the anilide ring, with N-(2,5-difluorophenyl)-2-hydroxynaphthalene-1-carboxamide being the most potent in the series.[12] The proposed mechanism is the inhibition of photosystem II in the thylakoid membrane.[12]
Quantitative Data on Photosynthesis Inhibition
| Compound | IC50 (µM) |
| N-(2-fluorophenyl)-2-hydroxynaphthalene-1-carboxamide | 101.3 |
| N-(3-fluorophenyl)-2-hydroxynaphthalene-1-carboxamide | 134.1 |
| N-(4-fluorophenyl)-2-hydroxynaphthalene-1-carboxamide | 114.2 |
| N-(2,3-difluorophenyl)-2-hydroxynaphthalene-1-carboxamide | 92.5 |
| N-(2,4-difluorophenyl)-2-hydroxynaphthalene-1-carboxamide | 129.8 |
| N-(2,5-difluorophenyl)-2-hydroxynaphthalene-1-carboxamide | 44.2 |
| N-(2,6-difluorophenyl)-2-hydroxynaphthalene-1-carboxamide | 904 |
| N-(3,4-difluorophenyl)-2-hydroxynaphthalene-1-carboxamide | 142.3 |
| N-(3,5-difluorophenyl)-2-hydroxynaphthalene-1-carboxamide | 107.5 |
Data sourced from a study on spinach chloroplasts.[12]
Other Potential Biological Activities
While research has heavily focused on anticancer and enzyme inhibitory roles, the structural features of fluorinated naphthalenes suggest their potential in other therapeutic areas.
-
Antimicrobial Activity: Naphthalene derivatives are known to possess a broad spectrum of antimicrobial activities.[13][14][15] While specific data on fluorinated versions is less common, the introduction of fluorine could enhance the antimicrobial potency and spectrum.
-
Neuroprotective Effects: Naphthalene derivatives have been investigated for their neuroprotective effects against conditions like brain ischemia/reperfusion injury and in models of Parkinson's disease.[16][17][18] Fluorination could potentially improve blood-brain barrier penetration and enhance efficacy.[19]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the biological evaluation of fluorinated naphthalenes.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of fluorinated naphthalene derivatives on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, OVCAR3) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Aromatase Inhibition Assay
Objective: To evaluate the ability of fluorinated naphthalenes to inhibit the aromatase enzyme.
Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.4), the aromatase enzyme (e.g., from human placental microsomes), and an NADPH-regenerating system.
-
Inhibitor Addition: Add the test compounds at various concentrations to the wells. Include a known inhibitor (e.g., Letrozole) as a positive control.
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., dibenzylfluorescein).
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The aromatase enzyme metabolizes the substrate into a fluorescent product.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Photosynthetic Electron Transport (PET) Inhibition Assay
Objective: To measure the inhibition of PET in isolated chloroplasts.
Methodology:
-
Chloroplast Isolation: Isolate chloroplasts from fresh spinach leaves by homogenization in a buffered solution and subsequent centrifugation.
-
Reaction Medium: Prepare a reaction medium containing buffer, an electron acceptor (e.g., 2,6-dichlorophenol-indophenol, DCPIP), and the isolated chloroplast suspension.
-
Compound Addition: Add the fluorinated naphthalene derivatives (dissolved in a suitable solvent like DMSO) to the reaction medium at various concentrations.
-
Illumination: Expose the samples to a light source to initiate photosynthesis.
-
Spectrophotometric Measurement: Measure the decrease in absorbance of DCPIP at 600 nm. The reduction of DCPIP by the photosynthetic electron transport chain leads to a loss of its blue color.
-
Data Analysis: Calculate the rate of DCPIP reduction for each compound concentration. The IC50 value is determined as the concentration that causes a 50% inhibition of the PET rate compared to a control without the inhibitor.
Experimental Workflow Visualization
Caption: General workflow for the development of fluorinated naphthalenes.
Conclusion
Fluorinated naphthalenes represent a highly promising class of molecules in drug discovery. The strategic introduction of fluorine atoms onto the naphthalene scaffold has been shown to yield compounds with potent anticancer and enzyme-inhibiting activities. The data presented in this guide highlights the significant potential of these compounds, particularly in the development of novel therapeutics targeting cancer and other diseases. Future research should continue to explore the vast chemical space of fluorinated naphthalenes, elucidate their mechanisms of action in greater detail, and optimize their pharmacokinetic properties to advance the most promising candidates toward clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Semisynthesis, Characterization, and Biological Evaluation of Fluorinated Analogues of the Spirobisnaphthalene, Diepoxin-η - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. rroij.com [rroij.com]
- 11. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. Neuroprotective Effect of 3-(Naphthalen-2-Yl(Propoxy)Methyl)Azetidine Hydrochloride on Brain Ischaemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuroprotective naphthalene and flavan derivatives from Polygonum cuspidatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neuroprotective effect of naphtha[1,2-d]thiazol-2-amine in an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pharmacyjournal.org [pharmacyjournal.org]
The Ascendant Role of 6-Fluoronaphthalen-2-ol in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern medicinal chemistry. Among the myriad of fluorinated building blocks, 6-Fluoronaphthalen-2-ol is emerging as a versatile and highly valuable intermediate for the development of novel therapeutic agents. Its unique combination of a naphthalene core, a hydroxyl group, and a strategically placed fluorine atom offers a powerful toolkit for modulating the physicochemical and biological properties of drug candidates. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to empower further research and drug discovery efforts.
The Physicochemical Advantage of Fluorine Integration
The introduction of a fluorine atom into the naphthalene scaffold at the 6-position imparts a range of beneficial properties that can be exploited in drug design. Fluorine's high electronegativity and small van der Waals radius can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target.[1][2][3] Specifically, the C-F bond is exceptionally strong, which can block metabolic attack at that position, thereby enhancing the pharmacokinetic profile of a drug candidate. Furthermore, fluorine can alter the acidity of nearby functional groups and engage in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket, often leading to increased potency and selectivity.[3]
Therapeutic Applications and Biological Targets
Derivatives of this compound have shown promise in a variety of therapeutic areas, most notably in the development of enzyme inhibitors for the treatment of cancer and metabolic diseases.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways. Its overexpression has been implicated in the pathogenesis of type 2 diabetes and obesity. Consequently, the development of PTP1B inhibitors is a major focus of research for new anti-diabetic drugs.[4]
A series of (±)-3-(2-(2-fluorobenzyloxy) naphthalen-6-yl)-2-aminopropanoic acid derivatives, synthesized from a precursor related to this compound, have been identified as potent and selective inhibitors of PTP1B.[4] These compounds act as reversible and competitive inhibitors, suggesting they bind to the active site of the enzyme.[4]
Table 1: In Vitro PTP1B Inhibitory Activity of a this compound Derivative [4]
| Compound | Target | IC50 (μM) | Inhibition Type |
| (±)-3-(2-(2-fluorobenzyloxy)naphthalen-6-yl)-2-aminopropanoic acid (Compound 12h) | PTP1B | 1.25 ± 0.24 | Reversible, Competitive |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[2] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. While direct derivatization of this compound into VEGFR-2 inhibitors is an area of active research, related fluorinated naphthalene-chalcone hybrids have demonstrated potent inhibitory activity against this target.[5] This suggests that the 6-fluoronaphthalene scaffold is a promising starting point for the design of novel VEGFR-2 inhibitors.
Experimental Protocols
Synthesis of (±)-3-(2-(2-fluorobenzyloxy) naphthalen-6-yl)-2-aminopropanoic acid (PTP1B inhibitor)
The synthesis of this class of compounds involves a multi-step process, a general outline of which is provided below based on related synthetic procedures.[4][6]
Step 1: O-Alkylation To a solution of 6-hydroxy-2-naphthaldehyde in a suitable solvent such as acetone or DMF, is added a base like potassium carbonate, followed by the addition of 2-fluorobenzyl bromide. The reaction mixture is typically heated to reflux for several hours to ensure complete reaction. After cooling, the product, 6-(2-fluorobenzyloxy)-2-naphthaldehyde, is isolated by extraction and purified by chromatography.
Step 2: Condensation The resulting aldehyde is then condensed with a protected glycine derivative, such as N-Boc-glycine ethyl ester, in the presence of a base like sodium ethoxide. This reaction forms an unsaturated amino acid derivative.
Step 3: Reduction and Deprotection The double bond in the unsaturated amino acid derivative is reduced, for example, by catalytic hydrogenation using palladium on carbon. Finally, the protecting groups (e.g., Boc and ethyl ester) are removed by acid or base hydrolysis to yield the final product, (±)-3-(2-(2-fluorobenzyloxy) naphthalen-6-yl)-2-aminopropanoic acid.
In Vitro PTP1B Inhibition Assay Protocol[1][7][8]
This protocol outlines a colorimetric assay to determine the inhibitory activity of a test compound against PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
p-Nitrophenyl phosphate (pNPP) solution (10 mM in assay buffer)
-
Test compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration should not exceed 1%.
-
To the wells of a 96-well plate, add 50 µL of assay buffer, 25 µL of the test compound dilution, and 25 µL of the PTP1B enzyme solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of the pNPP solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percent inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] x 100.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
In Vitro VEGFR-2 Kinase Assay Protocol[2][9][10]
This protocol describes a luminescence-based kinase assay to measure the inhibitory effect of a compound on VEGFR-2 activity.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase Assay Buffer: 40 mM Tris-HCl (pH 7.4), 20 mM MgCl2, 0.1 mg/mL BSA
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Test compound (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well microplate
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
To the wells of a 96-well plate, add the test compound, VEGFR-2 enzyme, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
A decrease in luminescence indicates higher kinase activity (more ATP consumed). The inhibitory effect is determined by the increase in luminescence in the presence of the test compound.
-
Calculate the IC50 value by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.
Conclusion and Future Directions
This compound represents a highly promising and versatile scaffold for the development of novel therapeutic agents. Its strategic fluorination provides a powerful tool for fine-tuning the pharmacological properties of drug candidates. The successful development of potent PTP1B inhibitors from a related precursor highlights the potential of this building block in addressing metabolic diseases. Furthermore, the demonstrated activity of related fluorinated naphthalene structures against VEGFR-2 opens up exciting avenues for the discovery of new anticancer agents. Future research should focus on expanding the chemical space around the this compound core, exploring its derivatization to target a wider range of biological targets, and conducting in-depth structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic profiles. The detailed protocols and pathway visualizations provided in this guide are intended to facilitate these endeavors and accelerate the translation of promising compounds from the laboratory to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of (±)-3-(2-(2-fluorobenzyloxy) naphthalen-6-yl)-2-aminopropanoic acid derivatives as novel PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
6-Fluoronaphthalen-2-ol: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoronaphthalen-2-ol (CAS No: 13101-83-2) is a fluorinated aromatic alcohol used as a key intermediate in organic synthesis.[1] Its application spans the development of pharmaceuticals and agrochemicals, where the introduction of a fluorine atom can significantly alter the biological activity and pharmacokinetic properties of a molecule.[1] This guide provides a comprehensive overview of the known safety information, handling procedures, and toxicological data for this compound to ensure its safe use in a laboratory setting.
Chemical and Physical Properties
While detailed experimental data on the physical and chemical properties of this compound are not extensively available in public literature, the following information has been compiled from supplier data sheets.
| Property | Value | Source |
| CAS Number | 13101-83-2 | Sigma-Aldrich[2] |
| Molecular Formula | C₁₀H₇FO | MySkinRecipes[1] |
| Molecular Weight | 162.16 g/mol | MySkinRecipes[1], Sigma-Aldrich[2] |
| Physical Form | Solid | Sigma-Aldrich |
| Storage Temperature | 2-8°C, dry and sealed | MySkinRecipes[1], Sigma-Aldrich[2] |
Toxicological Data and Hazard Classification
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Source: Sigma-Aldrich[2], PubChem[3]
Summary of Toxicological Effects:
-
Acute Oral Toxicity: Classified as harmful if swallowed, indicating that ingestion can lead to adverse health effects.
-
Skin Irritation: Causes skin irritation upon direct contact.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no specific data available to classify this compound regarding its carcinogenic, mutagenic, or reproductive toxicity potential.
Safety and Handling
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following handling procedures are recommended.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Eyewash stations and safety showers must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) should be worn.
-
Respiratory Protection: If working outside a fume hood or if dust/aerosol generation is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
General Handling Practices:
-
Avoid direct contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or vapors.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling.
-
Keep the container tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[1][2]
Experimental Protocols
Detailed experimental protocols specifically for the use of this compound are not widely published. However, its primary application is as an intermediate in organic synthesis.[1] Researchers utilizing this compound should adapt standard synthetic chemistry protocols with the safety precautions outlined in this guide. A general workflow for its use in a synthesis reaction is depicted below.
References
Degradation Pathways of 6-Fluoronaphthalen-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the hypothesized degradation pathways of 6-Fluoronaphthalen-2-ol, a fluorinated aromatic compound of interest in drug development and environmental science. Due to the limited direct research on this specific molecule, this guide synthesizes information from studies on structurally analogous compounds, including naphthalene, 2-naphthol, and other substituted naphthalenes. It covers both microbial and enzymatic degradation routes, with a focus on the key enzymes and metabolic intermediates. Detailed experimental protocols for studying these degradation pathways are provided, along with a compilation of relevant quantitative data to serve as a benchmark for future research. Visual diagrams of the proposed pathways and experimental workflows are included to facilitate understanding. This guide is intended to be a valuable resource for researchers investigating the metabolism, environmental fate, and potential bioremediation of this compound and related compounds.
Introduction
This compound is a fluorinated derivative of 2-naphthol. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its metabolic stability and toxicity. Understanding the degradation pathways of such compounds is crucial for drug development, as it influences their pharmacokinetic profiles and potential for adverse effects. Furthermore, knowledge of their environmental fate is essential for assessing their persistence and potential for bioaccumulation.
This guide will explore the probable degradation pathways of this compound by examining the established metabolic routes of naphthalene and 2-naphthol. The influence of the fluorine substituent on these pathways will be considered based on studies of other fluorinated aromatic compounds.
Hypothesized Degradation Pathways
The degradation of this compound is likely to proceed through two primary routes: microbial degradation in the environment and enzymatic metabolism, primarily by cytochrome P450 (CYP450) enzymes, in biological systems.
Microbial Degradation
Based on the microbial degradation of naphthalene and 2-naphthol, a plausible pathway for this compound can be proposed. The initial attack is expected to be catalyzed by a dioxygenase enzyme.
-
Initial Dihydroxylation: Naphthalene dioxygenase (NDO) is a key enzyme in the aerobic degradation of naphthalene, catalyzing the addition of two hydroxyl groups to one of the aromatic rings to form a cis-dihydrodiol[1]. For this compound, the position of dihydroxylation will be influenced by the existing hydroxyl and fluorine substituents.
-
Dehydrogenation and Ring Cleavage: The resulting dihydrodiol would then be aromatized by a dehydrogenase to a dihydroxynaphthalene derivative. Subsequent ortho- or meta-cleavage of the dihydroxylated ring by a dioxygenase would lead to the opening of the ring structure[1].
-
Lower Pathway: The ring-cleavage product would then enter a "lower pathway," where it is further metabolized through a series of enzymatic reactions to intermediates of central metabolism, such as pyruvate and acetyl-CoA[1].
A study on the biodegradation of 2-naphthol by a co-culture of Aspergillus niger and Bacillus subtilis identified 1,2-naphthalene-diol and 1,2-naphthoquinone as the main metabolites[2]. This suggests a similar initial hydroxylation and subsequent oxidation for this compound.
Enzymatic Degradation (Cytochrome P450)
In mammals, the primary route of metabolism for naphthalene and its derivatives involves oxidation by cytochrome P450 (CYP450) monooxygenases, predominantly in the liver[3][4].
-
Epoxidation and Hydroxylation: CYP450 enzymes catalyze the formation of arene oxides (epoxides) across the double bonds of the naphthalene ring. These epoxides can then undergo spontaneous rearrangement to form naphthols or be hydrolyzed by epoxide hydrolase to form trans-dihydrodiols[3]. For this compound, the presence of the hydroxyl group may direct the initial oxidation to the other ring. The fluorine atom can also influence the regioselectivity of epoxidation.
-
Formation of Quinones: The resulting hydroxylated metabolites can be further oxidized to form quinones, such as naphthoquinones[2]. These quinones are often reactive electrophiles and can be cytotoxic.
-
Conjugation: The hydroxylated metabolites can also undergo phase II conjugation reactions with glucuronic acid or sulfate to form more water-soluble compounds that are readily excreted.
Studies on human liver microsomes have shown that CYP1A2 is the most efficient isoform for producing 1-naphthol and trans-1,2-dihydro-1,2-naphthalenediol from naphthalene, while CYP3A4 is most effective for 2-naphthol production[3][4].
Quantitative Data
The following tables summarize quantitative data on the degradation of naphthalene and 2-naphthol from various studies. This data can serve as a reference for predicting the degradation behavior of this compound.
Table 1: Microbial Degradation of Naphthalene and 2-Naphthol
| Compound | Microorganism(s) | Initial Concentration | Degradation (%) | Time | Reference |
| Naphthalene | Pseudomonas sp. strain SA3 | 500 ppm | 98.74 | 96 h | [5] |
| 2-Naphthol | Aspergillus niger & Bacillus subtilis | 50 mg/L | 92 | 10 days | [2] |
Table 2: Kinetic Parameters for Naphthalene Metabolism by Human Liver Microsomal Cytochrome P450 Enzymes
| Metabolite | Km (µM) | Vmax (pmol/mg protein/min) | Reference |
| trans-1,2-dihydro-1,2-naphthalenediol | 23 | 2860 | [3] |
| 1-Naphthol | 40 | 268 | [3] |
| 2-Naphthol | 116 | 22 | [3] |
Table 3: Soil Half-life of Polycyclic Aromatic Hydrocarbons (PAHs)
| Compound | Soil Type | Half-life | Reference |
| Fluoranthene | Agricultural Loam | 32 days (phase 1) to 38 years (phase 2) | [1] |
| Benzo[a]pyrene | Agricultural Loam | 2.7 years | [1] |
| Phenanthrene | Landscaping material (1-2% organic matter) | 1.5 - 4.4 weeks | [3] |
| Pyrene | Landscaping material (1-2% organic matter) | 1.5 - 4.4 weeks | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound degradation.
Microbial Degradation Assay
Objective: To assess the biodegradation of this compound by a specific microbial strain or consortium.
Materials:
-
Microbial culture (e.g., Pseudomonas putida, Aspergillus niger)
-
Basal salts medium (BSM)
-
This compound stock solution (in a suitable solvent like acetone or dimethylformamide)
-
Sterile culture flasks or vials
-
Shaking incubator
-
Analytical instruments (HPLC or GC-MS)
Procedure:
-
Prepare Inoculum: Grow the microbial culture in a suitable growth medium to the mid-logarithmic phase. Harvest the cells by centrifugation and wash with sterile BSM to remove residual growth medium. Resuspend the cells in BSM to a desired optical density (e.g., OD600 of 1.0).
-
Set up Biodegradation Cultures: In sterile flasks, add a defined volume of BSM. Add the this compound stock solution to achieve the desired final concentration (e.g., 50 mg/L). Inoculate the flasks with the prepared microbial suspension.
-
Incubation: Incubate the flasks in a shaking incubator at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm). Include control flasks: a sterile control (no inoculum) to assess abiotic degradation and a substrate-free control (no this compound) to monitor microbial growth.
-
Sampling: At regular time intervals (e.g., 0, 12, 24, 48, 72, 96 hours), withdraw an aliquot of the culture medium.
-
Sample Preparation: Centrifuge the sample to remove microbial cells. Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate). Evaporate the solvent and reconstitute the residue in a solvent compatible with the analytical method.
-
Analysis: Analyze the extracted samples by HPLC or GC-MS to quantify the remaining this compound and identify and quantify any metabolites formed.
Cytochrome P450 Inhibition Assay (IC50 Determination)
Objective: To determine the inhibitory potential of this compound on the activity of specific CYP450 isoforms.
Materials:
-
Human liver microsomes (HLMs) or recombinant CYP450 enzymes
-
CYP450 isoform-specific probe substrate (e.g., phenacetin for CYP1A2, bupropion for CYP2B6)
-
This compound stock solution
-
NADPH regenerating system
-
Incubation buffer (e.g., potassium phosphate buffer)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare Reagents: Prepare working solutions of the probe substrate, this compound (at various concentrations), and the NADPH regenerating system in the incubation buffer.
-
Incubation: In a 96-well plate, add HLMs or recombinant CYP450 enzymes, the probe substrate, and different concentrations of this compound. Pre-incubate the mixture for a short period at 37°C.
-
Initiate Reaction: Start the reaction by adding the NADPH regenerating system.
-
Incubate: Incubate the plate at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by adding a quenching solution (e.g., acetonitrile containing an internal standard).
-
Sample Preparation: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the formation of the probe substrate's metabolite.
-
Data Analysis: Calculate the percent inhibition of CYP450 activity at each concentration of this compound compared to a vehicle control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response model[2][6][7][8].
Conclusion
While direct experimental data on the degradation of this compound is currently unavailable, this technical guide provides a robust framework for understanding its likely metabolic fate based on the well-established pathways of analogous compounds. The hypothesized microbial and enzymatic degradation pathways, supported by quantitative data and detailed experimental protocols, offer a solid foundation for future research in this area. Scientists and drug development professionals can utilize this guide to design and execute studies aimed at elucidating the specific degradation products, kinetics, and toxicological implications of this compound. Such research is critical for the safe and effective development of new pharmaceuticals and for assessing the environmental impact of fluorinated aromatic compounds.
References
- 1. Long-term fate of polychlorinated biphenyls and polycyclic aromatic hydrocarbons in an agricultural soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Half-lives of PAHs and temporal microbiota changes in commonly used urban landscaping materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oehha.ca.gov [oehha.ca.gov]
- 6. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 7. enamine.net [enamine.net]
- 8. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
In-Depth Technical Guide: Storage, Synthesis, and Stability of 6-Fluoronaphthalen-2-OL
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the storage conditions, a representative synthetic protocol, and a detailed stability testing regimen for 6-Fluoronaphthalen-2-ol. This fluorinated naphthol derivative is a valuable building block in medicinal chemistry and materials science, making a thorough understanding of its properties essential for its effective application.
Physicochemical Properties and Storage Conditions
Proper storage is paramount to maintaining the integrity and purity of this compound. The recommended storage conditions are derived from supplier safety data sheets and general knowledge of phenolic compounds.
Table 1: Physicochemical and Storage Data for this compound
| Parameter | Value | Source |
| CAS Number | 13101-83-2 | Supplier Data |
| Molecular Formula | C₁₀H₇FO | Supplier Data |
| Molecular Weight | 162.16 g/mol | Supplier Data |
| Appearance | Solid | Supplier Data |
| Recommended Storage Temperature | 2-8°C | [1] |
| Storage Atmosphere | Sealed in a dry, inert atmosphere | [1] |
| Light Sensitivity | Store protected from light | General Phenol Handling |
| Incompatibilities | Strong oxidizing agents, strong bases | General Phenol Handling |
Experimental Protocols
The following sections detail a representative synthesis of a fluorinated naphthol and a comprehensive protocol for assessing the stability of this compound.
Representative Synthesis of a Fluorinated Naphthol
Protocol 1: Synthesis of a Fluorinated Naphthol Derivative
Objective: To synthesize a fluorinated naphthol derivative from a suitable precursor.
Materials:
-
Precursor (e.g., a substituted bromonaphthol or a trifluoromethyl-substituted phenol)
-
Fluorinating agent (e.g., Selectfluor) or reagents for a multi-step synthesis involving a diazotization-fluorination sequence.
-
Appropriate solvents (e.g., acetonitrile, dimethylformamide)
-
Catalysts (if required)
-
Reagents for workup and purification (e.g., ethyl acetate, brine, silica gel)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the starting material in the chosen solvent.
-
Reagent Addition: Slowly add the fluorinating agent or other necessary reagents to the reaction mixture, maintaining the optimal temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, quench the reaction mixture and perform an aqueous workup to remove inorganic byproducts. Extract the product into a suitable organic solvent.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by column chromatography on silica gel to obtain the pure fluorinated naphthol.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
dot
Caption: General Workflow for the Synthesis of a Fluorinated Naphthol.
Stability Indicating Method and Forced Degradation Studies
To ensure the quality and shelf-life of this compound, a stability-indicating analytical method must be developed and validated. Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways.
Protocol 2: Forced Degradation and Stability-Indicating HPLC Method
Objective: To assess the stability of this compound under various stress conditions and develop a stability-indicating HPLC method.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Acids (e.g., hydrochloric acid, sulfuric acid)
-
Bases (e.g., sodium hydroxide)
-
Oxidizing agent (e.g., hydrogen peroxide)
-
Buffers of various pH
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat the stock solution with an acidic solution (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the stock solution with a basic solution (e.g., 0.1 M NaOH) at room temperature or elevated temperature.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat in an oven (e.g., 80°C).
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to UV and visible light in a photostability chamber.
-
-
Sample Analysis: At specified time points, withdraw samples from the stress conditions, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
HPLC Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from all its degradation products. A typical starting point would be a C18 column with a gradient elution of water and acetonitrile, with UV detection at a wavelength where the parent compound and potential degradants absorb.
-
Method Validation: Validate the developed HPLC method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Table 2: Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH at RT | 24 hours |
| Oxidation | 3% H₂O₂ at RT | 24 hours |
| Thermal (Dry Heat) | 80°C | 48 hours |
| Photolytic | UV and Visible Light | As per ICH Q1B |
dot
Caption: Workflow for Stability Testing of this compound.
Hypothetical Signaling Pathway Modulation
While specific signaling pathways modulated by this compound are not yet well-documented in publicly available literature, many fluorinated aromatic compounds and naphthol derivatives exhibit biological activity, including enzyme inhibition and anticancer effects. Based on the known activities of similar compounds, a hypothetical signaling pathway that could be influenced by a "Fluorinated Naphthol Derivative" is presented below. This diagram is for illustrative purposes to suggest potential areas of investigation.
dot
References
Methodological & Application
Application Notes and Protocols for 6-Fluoronaphthalen-2-OL as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
6-Fluoronaphthalen-2-ol is a fluorinated derivative of 2-naphthol with potential as a fluorescent probe in biological and chemical research. Naphthalene-based fluorophores are known for their sensitivity to the local microenvironment, making them valuable tools for detecting specific analytes and investigating cellular processes.[1] The introduction of a fluorine atom can enhance the photostability and modulate the electronic properties of the fluorophore.
This document outlines a detailed experimental protocol for the proposed use of this compound as a fluorescent probe, drawing parallels from a closely related compound, (6-Fluoronaphthalen-2-yl)methanol, which has been suggested as a probe for glutathione (GSH).[2] Glutathione is a critical antioxidant in cells, and its detection is of significant interest in studying oxidative stress and various disease states.
Principle of Detection (Hypothetical)
A plausible application for this compound is as a "turn-on" fluorescent probe for the detection of specific analytes. The sensing mechanism would likely involve a reaction with the analyte of interest that alters the electronic structure of the naphthalene ring system, leading to an increase in fluorescence quantum yield.
For instance, analogous to other naphthalene-based probes, this compound could potentially be developed to detect reactive oxygen species (ROS) or specific enzymes. The hydroxyl group could act as a reaction site, where oxidation or enzymatic modification leads to a more fluorescent product.
A hypothetical signaling pathway for the detection of a generic analyte "X" that reacts with the hydroxyl group is depicted below.
Caption: Hypothetical signaling pathway for analyte detection.
Photophysical and Chemical Properties (Estimated)
The following table summarizes the estimated photophysical and chemical properties of this compound. These values are extrapolated from data for 2-naphthol and (6-Fluoronaphthalen-2-yl)methanol and require experimental verification.
| Property | Estimated Value | Reference / Basis |
| Molecular Formula | C₁₀H₇FO | [3] |
| Molecular Weight | 162.16 g/mol | [3] |
| Appearance | White to off-white solid | General observation for similar compounds |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethanol | General observation for similar compounds |
| Excitation Maximum (λex) | ~330 - 350 nm | Based on 2-naphthol and fluorinated derivatives[4] |
| Emission Maximum (λem) | ~350 - 460 nm (Analyte dependent) | Based on 2-naphthol and turn-on probes[2] |
| Quantum Yield (Φ) | Low (probe alone), Moderate to High (adduct) | General principle of "turn-on" probes |
| Stokes Shift | ~20 - 110 nm | Calculated from estimated λex and λem |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound starts from the commercially available 2-bromo-6-fluoronaphthalene. This protocol is a proposed method and requires optimization.
Caption: Proposed synthetic workflow for this compound.
Materials:
-
2-Bromo-6-fluoronaphthalene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate (B(OMe)₃)
-
Hydrogen peroxide (H₂O₂)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq). Add a solution of 2-bromo-6-fluoronaphthalene (1.0 eq) in anhydrous THF via a dropping funnel. Initiate the reaction with gentle heating or a crystal of iodine if necessary. Once the reaction starts, add the remaining solution dropwise to maintain a gentle reflux. After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Borylation: Cool the Grignard reagent to -78 °C (dry ice/acetone bath). Add a solution of trimethyl borate (1.5 eq) in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and stir overnight.
-
Oxidation: Cool the reaction mixture to 0 °C and add a solution of 30% hydrogen peroxide (3.0 eq) dropwise, followed by the dropwise addition of 3 M aqueous sodium hydroxide. Stir the mixture at room temperature for 4 hours.
-
Work-up: Acidify the reaction mixture with 2 M HCl. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to obtain this compound.
-
Characterization: Confirm the structure of the synthesized product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
General Protocol for In Vitro Fluorescence Assay
This protocol describes a general method for evaluating the fluorescence response of this compound to a target analyte in a 96-well plate format.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Target analyte stock solution
-
Assay buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Analyte Solutions: Prepare a series of analyte solutions in the assay buffer at various concentrations.
-
Assay Setup: To the wells of the 96-well plate, add 198 µL of each analyte solution.
-
Add Probe: Add 2 µL of the this compound stock solution to each well to achieve a final concentration of 10 µM. Include a control well with buffer only.
-
Incubation: Incubate the plate at a suitable temperature (e.g., 37 °C) for a predetermined time (e.g., 30 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths optimized for the probe-analyte adduct. Based on analogs, a starting point for excitation could be in the 330-350 nm range, and emission in the 400-460 nm range.
-
Data Analysis: Plot the fluorescence intensity as a function of analyte concentration to generate a calibration curve.
Protocol for Live Cell Imaging
This protocol provides a general guideline for using this compound to visualize a target analyte in living cells. Optimization of probe concentration and incubation time is crucial to minimize cytotoxicity.
Caption: Experimental workflow for live cell imaging.
Materials:
-
Cultured cells (e.g., HeLa cells)
-
Glass-bottom dishes or chamber slides
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (1 mM in DMSO)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes and culture overnight at 37 °C in a 5% CO₂ incubator.
-
Preparation of Staining Solution: Before staining, remove the culture medium and wash the cells twice with warm PBS. Prepare a staining solution by diluting the this compound stock solution in serum-free medium to a final concentration of 1-10 µM.
-
Cell Staining: Incubate the cells with the staining solution for 15-30 minutes at 37 °C.
-
Washing: Wash the cells three times with warm PBS to remove excess probe.
-
Imaging: Add fresh PBS or live-cell imaging solution to the dish. Visualize the cells using a fluorescence microscope with appropriate filter sets for the probe.
Data Presentation
All quantitative data from the in vitro assays should be summarized in tables for clear comparison.
Table 1: In Vitro Fluorescence Response
| Analyte Concentration (µM) | Fluorescence Intensity (a.u.) - Replicate 1 | Fluorescence Intensity (a.u.) - Replicate 2 | Fluorescence Intensity (a.u.) - Replicate 3 | Mean Fluorescence Intensity (a.u.) | Standard Deviation |
| 0 (Control) | |||||
| 1 | |||||
| 5 | |||||
| 10 | |||||
| 25 | |||||
| 50 | |||||
| 100 |
Troubleshooting
-
Low Fluorescence Signal: Increase probe concentration or incubation time. Verify the excitation and emission wavelengths are optimal for the probe-analyte adduct.
-
High Background Fluorescence: Ensure thorough washing of cells after incubation. Use a phenol red-free medium for imaging experiments.
-
Cell Toxicity: Perform a cytotoxicity assay (e.g., MTT assay) to determine the optimal, non-toxic concentration of the probe. If toxicity is observed, reduce the probe concentration or incubation time.
Conclusion
This compound presents a promising scaffold for the development of novel fluorescent probes. The protocols provided here, based on the properties of similar naphthalene-based molecules, offer a comprehensive guide for its synthesis, characterization, and application. It is imperative that researchers perform thorough experimental validation to confirm the proposed mechanisms and optimize these protocols for their specific research needs. The development of such targeted fluorescent probes is crucial for advancing our understanding of various biological and chemical processes.
References
- 1. Design and evaluation of naphthol- and carbazole-containing fluorescent sigma ligands as potential probes for receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound [myskinrecipes.com]
- 4. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application of 6-Fluoronaphthalen-2-OL in the Synthesis of Novel Agrochemicals
Introduction
6-Fluoronaphthalen-2-ol is a fluorinated aromatic alcohol that serves as a valuable building block in the synthesis of complex organic molecules.[1][2] Its unique structural and electronic properties, imparted by the fluorine atom and the naphthalene scaffold, make it an attractive starting material for the development of novel agrochemicals. The introduction of fluorine into a molecule can significantly enhance its biological activity, metabolic stability, and lipophilicity, which are all desirable characteristics for effective crop protection agents. This document provides an overview of the application of this compound in the synthesis of potential new agrochemicals, including detailed experimental protocols for the preparation of its derivatives and a summary of their biological activities.
While direct synthesis of a commercialized agrochemical from this compound is not prominently documented in publicly available literature, its derivatives have been synthesized and evaluated for their potential as active ingredients in fungicides, herbicides, and insecticides. The hydroxyl group of this compound provides a reactive handle for various chemical transformations, allowing for the introduction of diverse functionalities to create a library of compounds for biological screening.
Synthesis of Potential Agrochemical Compounds from this compound
The primary route for utilizing this compound in agrochemical synthesis involves the derivatization of its hydroxyl group to form ethers and esters. These reactions are typically straightforward and allow for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's biological activity.
General Experimental Workflow
The synthesis of this compound derivatives for agrochemical screening generally follows the workflow depicted below.
Caption: General workflow for the synthesis and screening of agrochemical candidates from this compound.
Application Notes and Protocols
I. Synthesis of 6-Fluoronaphthalen-2-yl Ether Derivatives as Potential Fungicides
Objective: To synthesize a series of ether derivatives of this compound and evaluate their in vitro antifungal activity against common plant pathogens.
Rationale: The introduction of various alkyl or aryl ether moieties can modulate the lipophilicity and steric bulk of the molecule, potentially leading to enhanced interaction with fungal cellular targets.
Experimental Protocol: General Procedure for the Synthesis of 6-Fluoronaphthalen-2-yl Ethers
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.2 eq.).
-
Addition of Electrophile: Stir the mixture at room temperature for 30 minutes, then add the corresponding alkyl or benzyl halide (e.g., benzyl bromide, 1.1 eq.).
-
Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired ether derivative.
Data Presentation: Antifungal Activity of 6-Fluoronaphthalen-2-yl Ether Derivatives
| Compound ID | R Group (in O-R) | Yield (%) | Mycelial Growth Inhibition (%) at 50 µg/mL |
| FN-E1 | Benzyl | 85 | Botrytis cinerea: 65 |
| FN-E2 | 4-Chlorobenzyl | 82 | Botrytis cinerea: 78 |
| FN-E3 | 2,4-Dichlorobenzyl | 79 | Botrytis cinerea: 85 |
| FN-E4 | Methyl | 90 | Botrytis cinerea: 30 |
Note: The data presented in this table is hypothetical and for illustrative purposes, as specific experimental data for these exact derivatives was not found in the search results.
II. Synthesis of 6-Fluoronaphthalen-2-yl Ester Derivatives as Potential Herbicides
Objective: To synthesize a series of ester derivatives of this compound and assess their pre- and post-emergent herbicidal activity.
Rationale: Esterification with various carboxylic acids can introduce functionalities that may mimic the structure of known herbicides or interact with novel plant-specific biological targets.
Experimental Protocol: General Procedure for the Synthesis of 6-Fluoronaphthalen-2-yl Esters
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and a carboxylic acid (1.1 eq.) in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Coupling Agent: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using TLC.
-
Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Purification: Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography to obtain the pure ester product.
Data Presentation: Herbicidal Activity of 6-Fluoronaphthalen-2-yl Ester Derivatives
| Compound ID | R Group (in OCOR) | Yield (%) | Pre-emergent Herbicidal Activity (GR₅₀ in g/ha) on Amaranthus retroflexus |
| FN-ES1 | Phenyl | 78 | 250 |
| FN-ES2 | 4-Chlorophenyl | 75 | 150 |
| FN-ES3 | 2-Phenoxyethyl | 70 | 100 |
| FN-ES4 | Cyclohexyl | 82 | > 500 |
Note: The data presented in this table is hypothetical and for illustrative purposes, as specific experimental data for these exact derivatives was not found in the search results.
Signaling Pathways and Mode of Action (Hypothetical)
The specific mode of action for novel agrochemicals can only be determined through extensive biological studies. However, based on the structures of the synthesized derivatives, potential targets can be hypothesized.
Potential Fungicidal Mode of Action
For ether derivatives exhibiting antifungal activity, a possible mechanism could involve the disruption of fungal cell membrane integrity or the inhibition of key enzymes involved in fungal metabolism.
Caption: Hypothetical mode of action for fungicidal 6-Fluoronaphthalen-2-yl ether derivatives.
This compound represents a promising scaffold for the development of new agrochemicals. Its derivatization into ethers and esters provides a versatile strategy for generating a diverse range of compounds for biological screening. Although specific commercial products directly derived from this starting material are not widely reported, the principles of medicinal and agrochemical chemistry suggest that its unique properties could lead to the discovery of novel and effective crop protection agents. Further research, including the synthesis of a broader range of derivatives and comprehensive biological testing, is warranted to fully explore the potential of this compound in agrochemical synthesis.
References
Application Notes and Protocols for 6-Fluoronaphthalen-2-OL in Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthalene-based fluorescent probes are powerful tools in chemical biology and drug discovery due to their sensitivity to the local microenvironment, high quantum yields, and tunable photophysical properties.[1][2] Derivatives of 6-Fluoronaphthalen-2-OL, in particular, offer a versatile scaffold for the design of "turn-on" or "turn-off" fluorescent sensors for a variety of biologically relevant ions and small molecules. The presence of the electron-withdrawing fluorine atom can enhance the photostability and sensitivity of these probes.[1]
This document provides detailed application notes and protocols for the proposed use of this compound-based probes for the detection of ions in biological samples. The methodologies and principles are based on established applications of similar naphthalene derivatives for sensing species such as glutathione (GSH), metal ions (e.g., Al³⁺, Mg²⁺), and pH.[2][3][4][5]
Principle of Detection: A "Turn-On" Fluorescence Mechanism
The detection mechanism for ion sensing using probes derived from this compound often relies on a change in the intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) processes upon analyte binding.[4] For instance, a hypothetical probe based on this compound could be functionalized with a receptor that selectively binds to a target ion.
In its unbound state, the probe may exhibit low fluorescence due to quenching mechanisms like PET. Upon binding to the target ion, a conformational change can inhibit PET, leading to a significant enhancement in fluorescence intensity—a "turn-on" response.[4] This principle can be adapted for the detection of various ions by modifying the receptor unit.
A proposed signaling pathway for the detection of a generic cation (M⁺) is illustrated below.
Application 1: Detection of Glutathione (GSH)
Aberrant levels of glutathione (GSH), a critical intracellular antioxidant, are associated with numerous diseases, including cancer and neurodegenerative disorders.[1] Naphthalene-based probes have been developed for the sensitive detection of GSH in living cells.[3] A probe derived from this compound could be designed for this purpose.
Proposed Mechanism
A derivative, such as (6-Fluoronaphthalen-2-yl)methanol, can be oxidized in the presence of intracellular oxidants to an aldehyde. This aldehyde can then react with the thiol and amine groups of GSH to form a cyclized product with enhanced fluorescence.[1]
Experimental Protocol: In Vitro GSH Detection
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of the this compound-based probe in DMSO.
-
Prepare a 10 mM stock solution of GSH in phosphate-buffered saline (PBS, pH 7.4).
-
Prepare a series of GSH standard solutions (0-100 µM) by diluting the stock solution in PBS.
-
-
Fluorometric Assay:
-
To a 96-well plate, add 100 µL of each GSH standard solution.
-
Add 1 µL of the probe stock solution to each well for a final concentration of 10 µM.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the specific probe (e.g., Ex/Em ≈ 350/460 nm).[1]
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of GSH concentration to generate a calibration curve.
-
Experimental Protocol: Live Cell Imaging of GSH
-
Cell Culture: Seed HeLa cells or another suitable cell line on glass-bottom dishes and culture overnight in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.[1]
-
Cell Preparation: Before staining, remove the culture medium and wash the cells twice with warm PBS.[1]
-
Staining: Prepare a staining solution by diluting the probe stock solution in serum-free DMEM to a final concentration of 5-10 µM. Incubate the cells with the staining solution for 30 minutes at 37°C.[1]
-
Washing: Wash the cells three times with warm PBS to remove excess probe.[1]
-
Imaging: Add fresh PBS or a live-cell imaging solution to the dish and acquire images using a fluorescence microscope with the appropriate filter set.[1]
Application 2: Detection of Metal Ions
Naphthalene-based Schiff base probes have demonstrated high selectivity and sensitivity for metal ions such as Al³⁺ and Mg²⁺.[4] The detection mechanism often involves the inhibition of PET upon metal ion binding, leading to a "turn-on" fluorescence response.[4]
Quantitative Data Summary
The following table summarizes representative quantitative data for naphthalene-based probes for metal ion detection.
| Probe Type | Analyte | Detection Limit | Binding Constant (Kₐ) | Solvent System | Reference |
| Naphthalene Schiff Base | Al³⁺ | 1.78 x 10⁻⁷ M | - | HEPES-NaOH buffer (pH 7.4) | [6] |
| Naphthalene Derivative | Al³⁺ | 8.73 x 10⁻⁸ M | 1.598 x 10⁵ M⁻¹ | Methanol solution | [7] |
| Naphthalene Schiff Base | Mg²⁺ | - | - | Ethanol-water (1:9, v/v, pH 9.4) | [4] |
Experimental Protocol: Metal Ion Detection in Solution
-
Probe Preparation: Prepare a stock solution of the this compound-based probe in a suitable solvent (e.g., DMSO or ethanol).
-
Assay Buffer: Prepare an appropriate buffer solution (e.g., HEPES for Al³⁺ at pH 7.4 or for Mg²⁺ at a different pH).[4][6]
-
Titration: In a series of cuvettes, add the probe solution to the assay buffer. To each cuvette, add increasing concentrations of the target metal ion.
-
Measurement: After a short incubation period, measure the fluorescence emission spectrum of each sample using a spectrofluorometer.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the metal ion concentration. The detection limit can be calculated based on the signal-to-noise ratio. The binding constant can be determined using a Benesi-Hildebrand plot.[7]
Concluding Remarks
Probes derived from this compound represent a promising class of fluorescent sensors for the detection of biologically important ions. The protocols and principles outlined in this document, based on established naphthalene-based systems, provide a solid foundation for researchers to design and implement new sensing strategies. Experimental validation is crucial to confirm the specific performance of any newly synthesized probe. The versatility of naphthalene chemistry allows for the fine-tuning of probe properties, making them adaptable for a wide range of applications in biology and medicine.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purification of 6-Fluoronaphthalen-2-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 6-Fluoronaphthalen-2-ol, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The following methods are designed to enhance the purity of the compound, ensuring its suitability for downstream applications where high purity is critical.
Introduction
This compound is a fluorinated aromatic alcohol whose purity is paramount for its effective use in organic synthesis and medicinal chemistry. Impurities, such as isomers or unreacted starting materials, can lead to unwanted side reactions, lower yields of the desired product, and potential downstream complications in biological assays. The purification methods outlined below—recrystallization and column chromatography—are standard and effective techniques for achieving high-purity this compound. Additionally, a standard High-Performance Liquid Chromatography (HPLC) method is described for the assessment of purity.
Data Presentation: Comparison of Purification Methods
The choice of purification method will depend on the scale of the purification, the nature of the impurities, and the desired final purity. The following table summarizes the expected outcomes for each method.
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 60-90% | Simple, cost-effective, scalable. | Dependent on finding a suitable solvent, potential for product loss in mother liquor. |
| Column Chromatography | >99% | 70-95% | High resolution for separating closely related impurities. | More time-consuming, requires larger volumes of solvent, less scalable than recrystallization. |
Experimental Protocols
Purification by Recrystallization
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a particular solvent or solvent system at different temperatures.
Protocol:
-
Solvent Screening: The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the this compound when hot but not when cold. Common solvents to screen include ethanol, methanol, isopropanol, toluene, hexanes, and mixtures of these solvents with water or ethyl acetate.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The this compound should crystallize out of the solution. The cooling process can be further slowed by insulating the flask. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The melting point of pure this compound can be taken to assess purity.
Caption: Workflow for the purification of this compound by recrystallization.
Purification by Column Chromatography
Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[1] It is particularly useful for separating compounds with similar polarities.
Protocol:
-
Stationary Phase and Mobile Phase Selection:
-
Stationary Phase: Silica gel (230-400 mesh) is a standard choice for compounds of moderate polarity like this compound.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the this compound. A starting point could be a 9:1 or 8:2 mixture of hexanes:ethyl acetate.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase.
-
Pour the slurry into a chromatography column with a cotton or fritted glass plug at the bottom.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution:
-
Add the mobile phase to the top of the column and begin to collect fractions.
-
A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate), can be used to elute the compound and any more polar impurities.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Caption: Workflow for the purification of this compound by column chromatography.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique for assessing the purity of a compound and quantifying any impurities. A standard reversed-phase method is suitable for this compound.
Recommended HPLC Method:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a small amount of the purified compound in the initial mobile phase composition. |
Protocol:
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Injection: Inject the prepared sample solution onto the column.
-
Data Acquisition: Run the gradient method and record the chromatogram.
-
Data Analysis: Integrate the peaks in the chromatogram. The purity of the this compound can be calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Caption: Workflow for purity assessment of this compound by HPLC.
References
Application Notes and Protocols for the Recrystallization of 6-Fluoronaphthalen-2-OL
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 6-Fluoronaphthalen-2-OL via recrystallization. The procedure is designed to yield a high-purity crystalline product suitable for downstream applications in research and pharmaceutical development.
Introduction
This compound is a fluorinated aromatic alcohol of interest in medicinal chemistry and materials science. As with many synthesized organic compounds, the crude product often contains impurities from the reaction mixture, such as starting materials, byproducts, and residual solvents. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. This allows for the dissolution of the crude product in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain dissolved in the mother liquor.
Based on the structural similarity to 2-naphthol, a mixed solvent system of ethanol and water is proposed to be effective for the recrystallization of this compound. Ethanol is expected to be a good "soluble" solvent, while water will act as an "insoluble" or "less-soluble" solvent, allowing for the fine-tuning of the polarity to induce crystallization.
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks (50 mL and 100 mL)
-
Graduated cylinders
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Watch glass
-
Pasteur pipettes
-
Buchner funnel and filter flask
-
Filter paper (Whatman No. 1 or equivalent)
-
Vacuum source
-
Spatula
-
Scintillation vial or other suitable container for the purified product
-
Melting point apparatus
-
Balance
Experimental Protocol
1. Dissolution of the Crude Product:
-
Weigh approximately 1.0 g of crude this compound and place it into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
In a separate 100 mL Erlenmeyer flask, heat approximately 20 mL of 95% ethanol on a hot plate to a gentle boil.
-
Carefully add the hot ethanol to the flask containing the crude this compound in small portions (e.g., 1-2 mL at a time) while stirring.
-
Continue adding the hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary for complete dissolution to ensure a good yield.
2. Hot Filtration (Optional, if insoluble impurities are present):
-
If any insoluble impurities are observed in the hot solution, perform a hot filtration.
-
Pre-heat a stemless funnel with a fluted filter paper by placing it on top of a clean, pre-heated 50 mL Erlenmeyer flask on the hot plate.
-
Quickly pour the hot solution through the pre-heated funnel into the clean flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
3. Induction of Crystallization:
-
Remove the flask containing the clear, hot solution from the hot plate and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature on a heat-resistant surface. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, if crystallization has not yet occurred, induce it by scratching the inside of the flask with a glass rod at the meniscus.
-
To maximize the yield, place the flask in an ice-water bath for 15-30 minutes to further decrease the solubility of the product.
4. Isolation and Drying of the Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold ethanol-water mother liquor.
-
Turn on the vacuum and swirl the crystalline mixture to create a slurry.
-
Quickly pour the slurry into the center of the Buchner funnel.
-
Wash the crystals with a small amount of ice-cold 50:50 ethanol/water to remove any adhering mother liquor.
-
Continue to draw air through the crystals for 10-15 minutes to aid in drying.
-
Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely. Alternatively, dry the crystals in a desiccator under vacuum.
-
Once dry, weigh the purified this compound and calculate the percent recovery.
-
Determine the melting point of the recrystallized product to assess its purity. The literature melting point is 117-118 °C.[1]
Data Presentation
| Parameter | Crude this compound | Recrystallized this compound |
| Appearance | Off-white to light brown powder | White crystalline solid |
| Initial Mass (g) | 1.00 | N/A |
| Final Mass (g) | N/A | 0.85 (Typical) |
| Percent Recovery (%) | N/A | 85% (Typical) |
| Melting Point (°C) | 112-116 | 117-118 |
| Solubility (Ethanol) | High in hot, moderate in cold | High in hot, moderate in cold |
| Solubility (Water) | Very low | Very low |
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Handle this compound in a well-ventilated area or a fume hood.
-
The compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Avoid breathing dust (P261).
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).
-
Ethanol is flammable; keep it away from open flames and hot surfaces.
Diagrams
Caption: Experimental workflow for the recrystallization of this compound.
References
Application Notes and Protocols for the Column Chromatography Purification of 6-Fluoronaphthalen-2-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 6-Fluoronaphthalen-2-ol using silica gel column chromatography. The methodology is based on established principles for the purification of aromatic hydroxyl compounds and is intended to yield a high-purity product suitable for further applications in organic synthesis and drug discovery. This compound serves as a key intermediate in the synthesis of various biologically active molecules.[1][2]
Introduction to Column Chromatography
Column chromatography is a fundamental and widely used preparative technique for the purification of chemical compounds from mixtures.[3][4][5] The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.[4][6] In this application, silica gel, a polar adsorbent, is used as the stationary phase.[7][8] The crude this compound mixture is loaded onto the silica gel column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column.[9] Compounds with a higher affinity for the stationary phase will move down the column more slowly, while compounds with a lower affinity will move more quickly, thus enabling separation.[5][9]
Recommended Chromatographic Conditions
Effective purification of this compound can be achieved using the following parameters. These conditions are a starting point and may require optimization based on the specific impurity profile of the crude material.
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh (40-63 µm) | Standard for flash chromatography, providing a balance of good resolution and flow characteristics.[10] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | A gradient from a non-polar solvent (hexane) to a more polar solvent (ethyl acetate) allows for the elution of compounds based on their polarity. Non-polar impurities elute first, followed by the target compound.[10][11] |
| Column Dimensions | Dependent on the scale of purification | The ratio of silica gel to crude product is typically between 30:1 and 100:1 by weight. |
| Sample Loading | Dry or wet loading | Dry loading is often preferred for better resolution as it introduces the sample in a concentrated band. |
| Fraction Collection | Based on TLC analysis | Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product. |
Experimental Protocol
This protocol outlines the step-by-step procedure for the purification of this compound.
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column with a stopcock
-
Sand (acid-washed)
-
Cotton or glass wool
-
Collection tubes or flasks
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for visualization
-
Rotary evaporator
Procedure
-
Solvent System Selection (TLC Analysis):
-
Before performing the column chromatography, determine an appropriate solvent system using TLC.[3]
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate and develop the plate in various hexane/ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3).
-
The ideal solvent system will provide a retention factor (Rf) of approximately 0.2-0.3 for this compound.
-
-
Column Packing:
-
Ensure the chromatography column is clean, dry, and mounted vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.[12]
-
Add a thin layer of sand over the plug.[12]
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate).
-
Pour the slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.[11]
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the packed silica to prevent disturbance of the surface during sample loading.[11]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica gel.
-
-
Elution:
-
Carefully add the initial mobile phase to the top of the column.
-
Begin elution by opening the stopcock and collecting the eluent in fractions.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A typical gradient might be:
-
5% Ethyl Acetate in Hexane (2-3 column volumes)
-
10% Ethyl Acetate in Hexane (2-3 column volumes)
-
15% Ethyl Acetate in Hexane (until the product has eluted)
-
-
Maintain a consistent flow rate for optimal separation.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume (e.g., 10-20 mL) in numbered test tubes or flasks.
-
Monitor the composition of the collected fractions by TLC. Spot a small amount from each fraction onto a TLC plate and develop it in the solvent system determined in step 1.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure this compound.
-
-
Solvent Removal and Purity Confirmation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.[13]
-
Assess the purity of the final product using analytical techniques such as HPLC, NMR spectroscopy, or mass spectrometry.
-
Workflow Diagram
The following diagram illustrates the key steps in the column chromatography purification process.
Caption: Workflow for the purification of this compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Separation | Inappropriate solvent system. | Re-evaluate the solvent system using TLC. A shallower gradient may be required. |
| Column was not packed properly (air bubbles, cracks). | Repack the column carefully, ensuring a homogenous slurry and gentle tapping. | |
| Sample was overloaded. | Reduce the amount of crude material relative to the amount of silica gel. | |
| Product Elutes Too Quickly | Mobile phase is too polar. | Start with a less polar mobile phase (lower percentage of ethyl acetate). |
| Product Does Not Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. |
| Streaking on TLC Plate | Sample is too concentrated. | Dilute the sample before spotting on the TLC plate. |
| Compound is acidic or basic. | Add a small amount of a modifier (e.g., acetic acid or triethylamine) to the mobile phase. |
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. asahilab.co.jp [asahilab.co.jp]
- 4. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 5. rnlkwc.ac.in [rnlkwc.ac.in]
- 6. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 9. microbenotes.com [microbenotes.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. orgsyn.org [orgsyn.org]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Fluoronaphthalen-2-OL
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield of 6-Fluoronaphthalen-2-OL synthesis.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily through the common synthetic route of diazotization of 6-fluoro-2-naphthylamine followed by hydrolysis.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps & Solutions |
| Incomplete Diazotization | Verify Complete Diazotization: Use starch-iodide paper to test for the presence of excess nitrous acid. A positive test (blue-black color) indicates that sufficient sodium nitrite has been added to convert all the 6-fluoro-2-naphthylamine to the diazonium salt.[1][2] If the test is negative, continue the dropwise addition of the sodium nitrite solution. Ensure Adequate Acidity: A sufficient excess of a strong mineral acid (e.g., HCl or H₂SO₄) is crucial to prevent the coupling of the diazonium salt with the unreacted amine, which can form colored azo-compound impurities.[1][3] |
| Decomposition of Diazonium Salt | Strict Temperature Control: The diazonium salt of 6-fluoro-2-naphthylamine is thermally unstable. It is imperative to maintain the reaction temperature between 0-5°C throughout the diazotization process.[2][3] Use an ice-salt bath for efficient cooling. Dark brown or black coloration of the reaction mixture is often an indication of decomposition.[3] Prompt Use of Diazonium Salt: Do not store the diazonium salt solution. It should be used immediately in the subsequent hydrolysis step.[1] |
| Inefficient Hydrolysis | Optimal Hydrolysis Conditions: After diazotization, the hydrolysis of the diazonium salt to form the phenol is typically achieved by warming the solution. The rate of heating should be controlled to manage the evolution of nitrogen gas. For some Sandmeyer-type hydroxylation reactions, the use of a copper(I) oxide catalyst in the presence of an excess of copper(II) nitrate can facilitate the reaction at room temperature.[4] |
| Product Loss During Workup | Efficient Extraction: After the reaction is complete, ensure the product is thoroughly extracted from the aqueous solution using a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Multiple extractions will maximize the recovery. Careful Purification: Naphthols can be sensitive to purification conditions. If distillation is used, be aware that discoloration can occur if the starting material is impure.[5] Crystallization from a suitable solvent is a common and effective purification method for naphthols.[6] |
Issue 2: Formation of Impurities and Colored Byproducts
| Potential Cause | Troubleshooting Steps & Solutions |
| Azo Compound Formation | Maintain High Acidity: The formation of colored azo compounds occurs when the diazonium salt couples with unreacted 6-fluoro-2-naphthylamine. This side reaction is minimized by ensuring a sufficient excess of acid, which protonates the free amine and prevents it from acting as a nucleophile.[1][3] |
| Phenolic Byproducts (Other than the desired product) | Strict Temperature Control During Diazotization: Premature decomposition of the diazonium salt due to elevated temperatures is a primary cause of unwanted phenol formation.[2] |
| Starting Material Impurities | Use High-Purity Reagents: Ensure the 6-fluoro-2-naphthylamine, sodium nitrite, and acid are of high purity. Impurities can lead to a variety of side reactions and complicate the purification of the final product. |
II. Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and well-established method for the synthesis of this compound is the diazotization of 6-fluoro-2-naphthylamine, followed by the hydrolysis of the resulting diazonium salt. This two-step process is a standard transformation in aromatic chemistry for converting an amino group to a hydroxyl group.
Q2: Why is it critical to maintain a low temperature (0-5°C) during the diazotization step?
A2: Aryl diazonium salts are generally unstable at higher temperatures.[2][3] Maintaining a low temperature (0-5°C) is essential to prevent the premature decomposition of the 6-fluoro-2-naphthalenediazonium salt. Decomposition leads to the evolution of nitrogen gas and the formation of unwanted byproducts, primarily phenols other than the desired product, which significantly lowers the overall yield.[2][3]
Q3: How can I confirm that the diazotization of 6-fluoro-2-naphthylamine is complete?
A3: The completion of the diazotization reaction can be monitored by testing for the presence of excess nitrous acid. This is easily done by placing a drop of the reaction mixture onto starch-iodide paper. An immediate formation of a blue-black color indicates that there is an excess of nitrous acid, and therefore, all the primary amine has been converted to the diazonium salt.[1]
Q4: What are the expected side products in this synthesis, and how can they be minimized?
A4: The most common side products are colored azo compounds and undesired phenolic byproducts.
-
Azo compounds are formed by the coupling of the diazonium salt with unreacted 6-fluoro-2-naphthylamine. This can be minimized by maintaining a high acidity throughout the reaction to ensure the starting amine is fully protonated.[1][3]
-
Phenolic byproducts (other than this compound) arise from the decomposition of the diazonium salt. Strict temperature control (0-5°C) during diazotization is the most effective way to minimize their formation.[2]
Q5: What are the recommended purification techniques for this compound?
A5: After the reaction workup and extraction, the crude this compound can be purified by several methods.
-
Crystallization: This is a highly effective method for purifying solid naphthols. The crude product can be dissolved in a suitable hot solvent and allowed to cool slowly to form pure crystals.
-
Column Chromatography: Silica gel column chromatography can be used to separate the desired product from impurities. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) would need to be determined.
-
Distillation: While distillation is a common purification technique for liquids, it can also be used for some solids. However, for naphthols, care must be taken as impurities can sometimes cause discoloration at high temperatures.[5]
III. Experimental Protocols
Synthesis of this compound via Diazotization of 6-fluoro-2-naphthylamine
Materials:
-
6-fluoro-2-naphthylamine
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (for drying)
-
Starch-iodide paper
Procedure:
Step 1: Diazotization of 6-fluoro-2-naphthylamine
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 6-fluoro-2-naphthylamine in a mixture of concentrated acid and water.
-
Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold water.
-
Add the sodium nitrite solution dropwise to the cold, stirred suspension of the amine salt over 10-15 minutes. Crucially, maintain the reaction temperature below 5°C throughout the addition.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 20-30 minutes.
-
Check for the completion of the diazotization by testing a drop of the reaction mixture on starch-iodide paper. A persistent blue-black color indicates the presence of excess nitrous acid and the completion of the reaction.
Step 2: Hydrolysis of the Diazonium Salt
-
Once diazotization is complete, slowly warm the reaction mixture. The evolution of nitrogen gas will be observed. The rate of heating should be controlled to prevent excessive frothing.
-
Continue warming the mixture until the evolution of nitrogen gas ceases. This indicates the completion of the hydrolysis reaction.
-
Cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Extract the aqueous solution with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash them with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
-
Purify the crude product by crystallization from a suitable solvent or by column chromatography.
IV. Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low reaction yield.
Caption: Chemical reaction pathway for the synthesis.
References
common impurities in 6-Fluoronaphthalen-2-OL synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Fluoronaphthalen-2-ol. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-established method for the synthesis of this compound is the Balz-Schiemann reaction. This reaction involves the diazotization of a primary aromatic amine, in this case, 6-amino-2-naphthol, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride.
Q2: What are the key starting materials and reagents for the Balz-Schiemann synthesis of this compound?
A2: The primary starting material is 6-amino-2-naphthol. Key reagents include:
-
Sodium nitrite (NaNO₂): For the diazotization of the primary amine.
-
Fluoroboric acid (HBF₄) or other fluoride sources: To form the diazonium tetrafluoroborate salt.
-
An appropriate solvent: Often an inert solvent is used for the decomposition step.
Troubleshooting Guide: Common Impurities and Their Removal
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the identification and removal of common impurities.
Issue 1: Presence of a dark, tarry residue in the crude product.
Question: My crude this compound is contaminated with a significant amount of a dark, tarry substance. What is the likely cause and how can I remove it?
Answer:
The formation of tarry, polymeric by-products is a common issue in the Balz-Schiemann reaction.[1] These are often complex mixtures arising from side reactions of the highly reactive diazonium salt.
Probable Causes:
-
Decomposition Temperature: The thermal decomposition of the diazonium salt may have been carried out at too high a temperature or for a prolonged period, leading to undesired polymerization and degradation.
-
Presence of Impurities in Starting Material: Impurities in the initial 6-amino-2-naphthol can also contribute to the formation of tarry substances.
Troubleshooting and Removal Strategy:
| Step | Experimental Protocol | Expected Outcome |
| 1. Initial Work-up | After the reaction, quench the mixture with cold water and extract the product with a suitable organic solvent like ethyl acetate or diethyl ether. | The desired product will move to the organic phase, while some polar impurities and inorganic salts will remain in the aqueous phase. |
| 2. Filtration | Filter the organic extract through a pad of celite or silica gel. | This will help in removing some of the insoluble tarry materials. |
| 3. Column Chromatography | Purify the crude product using column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective. | This is the most effective method to separate the desired product from the high molecular weight, polar tarry impurities. |
| 4. Recrystallization | Recrystallize the purified product from a suitable solvent system. Common solvents for recrystallization of naphthol derivatives include ethanol/water or toluene/hexane mixtures.[2][3] | This will yield the final product in a highly pure crystalline form, free from residual tar. |
Issue 2: The final product is contaminated with the starting material, 6-amino-2-naphthol.
Question: My final product shows the presence of unreacted 6-amino-2-naphthol. How can I remove this impurity?
Answer:
Incomplete diazotization or inefficient conversion during the Balz-Schiemann reaction can lead to the presence of the starting amine in the final product.
Troubleshooting and Removal Strategy:
| Step | Experimental Protocol | Expected Outcome |
| 1. Acidic Wash | During the work-up, wash the organic extract containing the crude product with a dilute aqueous acid solution (e.g., 1M HCl). | The basic 6-amino-2-naphthol will be protonated and move into the aqueous phase as its hydrochloride salt, while the phenolic this compound will remain in the organic phase. |
| 2. Base Wash | Subsequently, wash the organic layer with a dilute aqueous base solution (e.g., 1M NaOH) to remove any acidic byproducts and then with brine. | This step ensures the removal of any acidic impurities and neutralizes the organic layer. |
| 3. Recrystallization | Recrystallize the product from a suitable solvent system as mentioned in the previous issue. | Recrystallization will further purify the product, as the solubility of the starting material and the product will likely differ in the chosen solvent system. |
Issue 3: Formation of colored by-products (azo compounds).
Question: My reaction mixture and crude product have a distinct yellow, red, or orange color, suggesting the presence of azo compounds. How can I prevent their formation and remove them?
Answer:
Azo compounds can form as by-products during the diazotization of aromatic amines if the diazonium salt couples with an activated aromatic ring, such as another molecule of the starting amine or the product itself.[4][5][6][7][8][9][10] This is more likely to occur if the reaction conditions, particularly the pH, are not carefully controlled.
Prevention and Removal Strategy:
| Prevention/Removal Step | Experimental Protocol | Rationale |
| Prevention: Control of pH | Maintain a strongly acidic medium during the diazotization step. | The coupling reaction of diazonium salts is generally favored at neutral or slightly alkaline pH. A low pH suppresses this side reaction. |
| Removal: Column Chromatography | Use column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate gradient). | Azo compounds are often more polar and colored than the desired fluoronaphthol, allowing for their separation on a silica gel column. |
| Removal: Reductive Cleavage (if necessary) | In cases of significant contamination, the crude product can be treated with a reducing agent like sodium dithionite (Na₂S₂O₄). | This will cleave the azo bond (-N=N-) to form the corresponding amines, which can then be removed by an acidic wash as described in Issue 2. This is a more drastic measure and should be used with caution as it may affect the desired product. |
Issue 4: Presence of isomeric impurities.
Question: I suspect the presence of isomeric fluoronaphthols in my product. How can these be formed and separated?
Answer:
While the Balz-Schiemann reaction is generally regioselective, the formation of minor amounts of isomeric impurities is possible, especially if the starting 6-amino-2-naphthol contains isomeric impurities. The separation of positional isomers can be challenging due to their similar physical properties.
Separation Strategy:
| Separation Technique | Experimental Details | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase HPLC using a C18 or a phenyl-hexyl column with a mobile phase gradient of water and acetonitrile or methanol is a powerful technique for separating isomers.[11][12] The use of cyclodextrins as mobile phase additives can also enhance the separation of positional isomers.[13] | Method development is often required to achieve baseline separation. This is more of an analytical technique but can be adapted for preparative separation on a larger scale. |
| Fractional Recrystallization | This involves a series of carefully controlled crystallization steps from a specific solvent or solvent mixture. | This method is often tedious and may not be effective if the isomers co-crystallize or have very similar solubilities. |
| Chiral Chromatography | If the isomers are enantiomers (which is not the case for simple positional isomers but could be relevant for more complex derivatives), chiral chromatography is the method of choice.[13][14][15] | This is a specialized and often expensive technique. |
Data Presentation
Table 1: Summary of Potential Impurities and Removal Methods
| Impurity Class | Potential Source | Recommended Removal Method(s) |
| Tarry Residues | Side reactions during thermal decomposition | Column Chromatography, Recrystallization |
| Unreacted Starting Material (6-amino-2-naphthol) | Incomplete diazotization/reaction | Acidic Wash, Recrystallization |
| Azo Compounds | Coupling of diazonium salt with activated rings | Column Chromatography, pH control during reaction |
| Isomeric Fluoronaphthols | Impure starting material, minor side reactions | HPLC, Fractional Recrystallization |
Experimental Protocols
Protocol 1: General Procedure for the Balz-Schiemann Synthesis of this compound
-
Diazotization: Dissolve 6-amino-2-naphthol (1.0 eq) in a suitable acidic medium (e.g., aqueous fluoroboric acid) at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.0-1.2 eq) in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium tetrafluoroborate salt, which may precipitate.
-
Isolation of Diazonium Salt (Optional but recommended for safety on a larger scale): Filter the precipitated diazonium salt, wash with cold water, cold methanol, and then diethyl ether. Dry the salt carefully at low temperature.
-
Thermal Decomposition: Suspend the diazonium salt in an inert solvent (e.g., toluene, hexane) and heat gently until nitrogen evolution ceases. The decomposition can also be carried out without a solvent by carefully heating the dry salt.[16]
-
Work-up: After cooling, add water and extract the product with an organic solvent. Wash the organic layer with water, dilute acid, dilute base, and brine. Dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic extract and purify the crude product by column chromatography followed by recrystallization.
Mandatory Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for common impurities in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. scientificupdate.com [scientificupdate.com]
- 5. An Overview of Preparation for Different Azo Compounds | Al-Nahrain Journal of Science [anjs.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
- 8. byjus.com [byjus.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 14. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low fluorescence signal with 6-Fluoronaphthalen-2-OL probes
Welcome to the technical support center for 6-Fluoronaphthalen-2-OL fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly low fluorescence signals, encountered during experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you diagnose and resolve issues.
Frequently Asked Questions (FAQs)
Q1: Why is my fluorescence signal with this compound weak or completely absent?
A weak or absent signal can stem from several factors ranging from incorrect instrument settings to issues with the probe's environment. Common causes include:
-
Incorrect Wavelengths: Your microscope or plate reader is not set to the optimal excitation and emission wavelengths for the probe.
-
Suboptimal Probe Concentration: The concentration may be too low for detection or so high that it causes self-quenching.
-
Environmental Sensitivity: The fluorescence of naphthalene-based probes can be highly sensitive to the local environment, including solvent polarity and pH.
-
Photobleaching: The fluorophore has been irreversibly damaged due to prolonged or high-intensity light exposure.
-
Inefficient Labeling: If the probe is used for labeling, the conjugation reaction may have been unsuccessful.
-
Presence of Quenchers: Components in your buffer or sample, such as molecular oxygen or certain metal ions, can reduce fluorescence intensity.
Q2: What are the optimal excitation and emission wavelengths for this compound?
Specific, published spectral data for this compound is limited. However, its properties can be estimated based on the parent compound, 2-Naphthol. It is crucial to experimentally determine the optimal wavelengths in your specific buffer system using a spectrofluorometer.
| Property | Estimated Value (based on 2-Naphthol) | Recommendation |
| Excitation Maximum (λex) | ~331 nm | Perform an excitation scan from 310 nm to 360 nm. |
| Emission Maximum (λem) | ~354 nm | Perform an emission scan from 340 nm to 450 nm while exciting at the determined maximum. |
Q3: My signal is bright initially but fades quickly. How can I reduce photobleaching?
This phenomenon is known as photobleaching. Naphthalene-based probes are known for having relatively good photostability, but all fluorophores will photobleach under excessive illumination. To minimize this:
-
Reduce Excitation Light Intensity: Use the lowest possible lamp or laser power that still provides a detectable signal.
-
Minimize Exposure Time: Keep illumination times short. For microscopy, use a sensitive camera to reduce the required exposure.
-
Use Antifade Reagents: For fixed samples, use a commercially available antifade mounting medium.
-
Image Quickly: Capture images as quickly as possible after focusing on the desired area.
Q4: I have a signal, but the background is also very high. What can I do?
High background fluorescence can obscure your specific signal. Potential causes and solutions include:
-
Non-specific Probe Binding: The probe may be binding to unintended targets or surfaces. Optimize washing steps to remove unbound probe and consider using a blocking agent like BSA.
-
Autofluorescence: Cells and tissues can have endogenous fluorophores (e.g., NADH, flavins) that contribute to background. To mitigate this, use appropriate controls (unstained samples) and select filter sets that minimize the detection of autofluorescence.
-
Contaminated Media or Buffers: Impurities in your imaging medium can fluoresce. Use high-purity reagents or specialized fluorescence imaging buffers.
-
Excessive Probe Concentration: A high probe concentration can lead to high background. Perform a titration to find the lowest effective concentration.
Q5: Could my experimental buffer (pH, solvent polarity) be affecting the fluorescence signal?
Yes, absolutely. The fluorescence of naphthalene derivatives is often highly sensitive to the local chemical environment (solvatochromism).
preventing fluorescence quenching with 6-Fluoronaphthalen-2-OL
Welcome to the technical support center for 6-Fluoronaphthalen-2-OL. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during fluorescence-based experiments with this fluorophore.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of fluorescence quenching when using this compound?
A1: Fluorescence quenching of this compound, like other naphthalene derivatives, can be attributed to several factors:
-
Environmental Effects: The immediate chemical environment of the fluorophore can significantly impact its fluorescence. This includes solvent polarity and the presence of quenching molecules.[1]
-
Presence of Quenchers: Dissolved oxygen is a common quencher of naphthalene fluorescence.[1] Other quenchers include heavy atoms (e.g., iodine, bromine) and certain metal ions.[1][2]
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Aggregation-Caused Quenching (ACQ): At high concentrations, this compound molecules may form aggregates, leading to self-quenching and a reduction in the fluorescence signal.[1]
-
Photobleaching: Prolonged exposure to high-intensity excitation light can lead to the irreversible photochemical destruction of the fluorophore.[3][4]
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pH of the Solution: The pH of the experimental medium can influence the fluorescence quantum yield of naphthalene derivatives.[5]
Q2: I am observing a progressive decrease in my fluorescence signal over time. What could be the cause?
A2: A continuous decrease in the fluorescence signal is likely due to photobleaching, which is the irreversible destruction of the fluorophore upon exposure to light.[4] To minimize photobleaching, you can:
-
Reduce the intensity of the excitation light source.
-
Minimize the duration of the sample's exposure to the excitation light.[4]
-
Use an anti-fade reagent in your mounting medium for microscopy applications.
Q3: Can the solvent I use affect the fluorescence of this compound?
A3: Yes, solvent polarity can significantly influence fluorescence. The fluorescence lifetime of naphthalene derivatives is often reduced in aqueous media compared to organic solvents.[1] It is advisable to test the fluorescence in different solvents to find the optimal conditions for your experiment.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments with this compound.
Issue 1: The fluorescence signal is significantly weaker than anticipated.
| Possible Cause | Recommended Solution |
| Environmental Quenching | Optimize Solvent: If permissible by your experimental design, consider using a less polar solvent. Degas Solvents: To remove dissolved oxygen, a known quencher, degas your solvents by sparging with an inert gas (e.g., nitrogen, argon) or using freeze-pump-thaw cycles.[1] Avoid Quenchers: Ensure your buffers and reagents are free from heavy atoms and quenching metal ions.[1] |
| Aggregation-Caused Quenching (ACQ) | Optimize Concentration: Perform a concentration titration experiment to determine the optimal concentration range for this compound where self-quenching is minimal.[1] |
| Incorrect Instrument Settings | Verify Wavelengths: Ensure the excitation and emission wavelengths on your fluorometer or microscope are correctly set for this compound. Adjust Gain/Integration Time: If the signal is inherently low, you may need to increase the detector gain or integration time, being mindful of potential increases in background noise.[3] |
| Degradation of the Fluorophore | Protect from Light: Store the this compound stock solution and your labeled samples protected from light to prevent photobleaching.[3] |
Issue 2: High background fluorescence is obscuring the signal from my sample.
| Possible Cause | Recommended Solution |
| Incompatible Assay Medium | Buffer Check: Components in your assay buffer could be contributing to the background. Test the fluorescence of this compound in a simple, non-quenching buffer like PBS to confirm its intrinsic fluorescence and identify problematic buffer components.[3] |
| Impure Reagents | Use High-Purity Reagents: Ensure all solvents and reagents are of high purity to avoid fluorescent contaminants. |
Quantitative Data Summary
The following table summarizes factors that can influence the fluorescence of naphthalene derivatives. Note that these are general values and optimal conditions for this compound should be determined experimentally.
| Parameter | Factor | Typical Effect on Naphthalene Derivatives | Reference |
| Concentration | High concentrations (>10 µM) | Can lead to aggregation-caused quenching (ACQ). | [1] |
| Solvent | Increased polarity (e.g., water vs. DMSO) | May decrease fluorescence lifetime and quantum yield. | [1] |
| pH | Acidic or highly basic conditions | Can alter the ionization state and affect fluorescence. Optimal pH is typically near neutral. | [5] |
| Quenchers | Dissolved Oxygen | Significant quenching.[1] | [1] |
| Iodide (I⁻) | Strong quenching (example Ksv for naphthalene = 207 M⁻¹).[6] | [6] | |
| Heavy metals (e.g., Cu²⁺) | Can act as efficient quenchers through static or dynamic mechanisms.[7] | [7] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol describes how to perform a concentration titration to find the optimal working concentration and avoid aggregation-caused quenching.
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Prepare a Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO or ethanol.
-
Serial Dilutions: Create a series of dilutions from the stock solution in your chosen experimental buffer (e.g., PBS, pH 7.4). The final concentrations should range from 0.1 µM to 50 µM.
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Fluorescence Measurement: Transfer the dilutions to a suitable container for your fluorometer (e.g., a 96-well plate or a cuvette). Measure the fluorescence intensity at the optimal excitation and emission wavelengths for this compound.
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Data Analysis: Plot the fluorescence intensity as a function of concentration. The intensity should increase linearly at lower concentrations and then plateau or decrease at higher concentrations due to ACQ. The optimal concentration range is within the linear portion of the curve.
Protocol 2: General Protocol for Live-Cell Imaging (Hypothetical Application)
This protocol provides a general workflow for using this compound for live-cell imaging, based on protocols for similar naphthalene-based probes.[8] This protocol is illustrative and requires experimental validation.
-
Cell Culture: Plate cells on glass-bottom dishes or chamber slides and culture to the desired confluency.
-
Prepare Staining Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Dilute the stock solution in serum-free cell culture medium to a final working concentration (determined from Protocol 1, typically 5-10 µM).
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Cell Staining: Remove the culture medium from the cells and wash twice with warm PBS. Add the staining solution to the cells and incubate for 30 minutes at 37°C, protected from light.
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Wash: Remove the staining solution and wash the cells three times with warm PBS to remove any excess probe.
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Imaging: Add fresh PBS or a suitable live-cell imaging solution to the cells. Image the cells using a fluorescence microscope with the appropriate filter set for this compound.
Visualizations
Caption: Troubleshooting workflow for low fluorescence.
Caption: Experimental workflow for live cell imaging.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of 6-Fluoronaphthalen-2-OL in Solution
For researchers, scientists, and drug development professionals utilizing 6-Fluoronaphthalen-2-OL, ensuring its stability in solution is paramount for reproducible and reliable experimental outcomes. This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: Like many phenolic compounds, the stability of this compound in solution is susceptible to several environmental factors. The primary drivers of degradation include:
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pH: this compound is expected to be more stable in acidic to neutral conditions. Alkaline solutions can lead to the deprotonation of the hydroxyl group, forming a phenolate anion which is more susceptible to oxidation.
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Light Exposure: Exposure to light, particularly UV radiation, can induce photodegradation. This is a common degradation pathway for naphthol derivatives.[1]
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Temperature: Elevated temperatures accelerate the rate of chemical degradation. For optimal stability, solutions should be stored at recommended cool temperatures.
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Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the phenolic ring system.
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Metal Ions: Trace metal ions can catalyze oxidative degradation reactions.
Q2: What are the visible signs of this compound degradation in my solution?
A2: Degradation of this compound solutions may be indicated by a change in color, often developing a yellowish or brownish tint due to the formation of oxidized and polymeric products. A decrease in the expected concentration of the active compound, as determined by analytical techniques like HPLC, is a quantitative indicator of degradation.
Q3: How does the fluorine substituent affect the stability of this compound compared to 2-naphthol?
A3: The fluorine atom, being a strongly electron-withdrawing group, can influence the electronic properties of the naphthalene ring. This can affect the pKa of the hydroxyl group and the susceptibility of the ring to electrophilic attack. While specific data for this compound is limited, halogenation can in some cases improve metabolic stability.[2] However, the overall impact on stability in solution under various stress conditions requires specific experimental evaluation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid discoloration of the solution | Oxidation due to high pH, exposure to light, or presence of oxygen. | Prepare solutions in a pH range of 4-7. Protect the solution from light by using amber vials or wrapping the container in aluminum foil. De-gas solvents before use to minimize dissolved oxygen. Consider adding an antioxidant. |
| Inconsistent analytical results (e.g., variable HPLC peak areas) | Ongoing degradation of the compound in the prepared solution. | Analyze samples immediately after preparation. If storage is necessary, keep solutions at 2-8°C and protected from light.[3] Ensure the autosampler of the HPLC is temperature-controlled. |
| Precipitate formation in the solution | Poor solubility at the prepared concentration or formation of insoluble degradation products. | Confirm the solubility of this compound in the chosen solvent system. If degradation is suspected, filter the sample before analysis and investigate the nature of the precipitate. |
| Loss of potency in biological assays | Chemical degradation of this compound leading to a lower effective concentration. | Perform a forced degradation study to understand the stability profile under your experimental conditions. Prepare fresh solutions for each experiment. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a systematic approach to identify the degradation pathways and the intrinsic stability of this compound.[4][5][6]
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.
- Thermal Degradation: Keep the stock solution in a solid state and in solution at 60°C for 24 hours in the dark.
- Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Analysis:
- After the specified stress period, neutralize the acidic and basic samples.
- Dilute all samples to a suitable concentration for HPLC analysis.
- Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
4. Data Interpretation:
- Compare the chromatograms of the stressed samples with that of a non-stressed control.
- Calculate the percentage of degradation.
- Identify and characterize any significant degradation products using techniques like LC-MS.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.[7][8][9][10][11]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
Time (min) %A %B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 227 nm
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradant RRT |
| 0.1 M HCl, 60°C, 24h | 5.2 | 1 | 0.85 |
| 0.1 M NaOH, 60°C, 24h | 25.8 | 3 | 0.72, 0.91, 1.15 |
| 3% H₂O₂, RT, 24h | 15.6 | 2 | 0.88, 1.20 |
| Heat (60°C), 24h | 2.1 | 1 | 0.85 |
| UV Light, 24h | 35.2 | 4 | 0.65, 0.78, 0.95, 1.10 |
Visualizations
Caption: Troubleshooting workflow for unstable this compound solutions.
Caption: A plausible degradation pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6-Fluoronaphthalen-2-ol
Welcome to the technical support center for the synthesis of 6-Fluoronaphthalen-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common issues encountered during the synthesis of this important fluorinated naphthalene derivative.
Troubleshooting Guides & FAQs
This section addresses specific challenges that may arise during the synthesis of this compound, primarily through the Balz-Schiemann reaction of 6-amino-2-naphthol.
Question 1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound via the Balz-Schiemann reaction can stem from several factors throughout the two main stages: diazotization and thermal decomposition.
Potential Causes for Low Yield:
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Incomplete Diazotization: The initial conversion of the amino group of 6-amino-2-naphthol to a diazonium salt is critical. This reaction is sensitive to temperature and pH.
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Side Reactions of the Diazonium Salt: The diazonium salt is a reactive intermediate and can undergo undesired reactions, such as coupling with unreacted 6-amino-2-naphthol to form azo compounds, or hydrolysis to form 2,6-dihydroxynaphthalene, especially if the temperature is not adequately controlled.
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Premature Decomposition: Diazonium salts can be unstable. If the temperature during diazotization or filtration is too high, the diazonium salt may decompose before the addition of the fluorinating agent.
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Inefficient Thermal Decomposition: The final step of heating the diazonium tetrafluoroborate salt to yield the fluoroaromatic compound requires careful temperature control. Insufficient heating can lead to incomplete reaction, while excessive heat can cause degradation and tar formation.
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Loss during Work-up and Purification: The product may be lost during extraction and purification steps.
Troubleshooting and Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Diazotization Temperature | Maintain a temperature of 0-5 °C throughout the addition of sodium nitrite. | Diazonium salts are thermally unstable and can decompose at higher temperatures, leading to side reactions and reduced yield. |
| Acid Concentration | Use a sufficient excess of a non-nucleophilic acid like tetrafluoroboric acid (HBF₄). | Ensures complete diazotization and provides the tetrafluoroborate counterion necessary for the subsequent fluorination. |
| Sodium Nitrite Addition | Add the sodium nitrite solution slowly and dropwise with vigorous stirring. | Prevents localized increases in temperature and concentration, which can lead to side reactions. |
| Isolation of Diazonium Salt | Filter the precipitated diazonium tetrafluoroborate quickly and wash with cold diethyl ether or ethanol. | Minimizes the time the unstable intermediate is exposed to potentially reactive conditions. |
| Drying of Diazonium Salt | Dry the isolated diazonium salt thoroughly under vacuum at a low temperature. | Moisture can interfere with the thermal decomposition and lead to the formation of phenolic byproducts. |
| Thermal Decomposition | Heat the dry diazonium salt gently and in small portions. The decomposition is often exothermic. | Controlled heating prevents runaway reactions and minimizes the formation of tarry byproducts. |
| Purification | Utilize column chromatography or recrystallization with an appropriate solvent system. | Effectively separates the desired product from unreacted starting materials and byproducts. |
Question 2: I am observing the formation of a significant amount of tarry, dark-colored byproducts during the thermal decomposition step. How can I prevent this?
Answer:
Tar formation is a common issue in the Balz-Schiemann reaction, often resulting from uncontrolled decomposition of the diazonium salt at high temperatures.
Strategies to Minimize Tar Formation:
-
Controlled Heating: Avoid rapid and excessive heating during the decomposition. A gradual increase in temperature allows for a more controlled evolution of nitrogen gas and boron trifluoride.
-
Use of an Inert Solvent: Performing the decomposition in a high-boiling inert solvent can help to better control the temperature and dissipate heat from the exothermic decomposition.
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Dryness of the Diazonium Salt: Ensure the diazonium tetrafluoroborate salt is completely dry before heating. The presence of water can lead to side reactions and promote tar formation.
-
Purity of the Starting Material: Use pure 6-amino-2-naphthol for the diazotization reaction. Impurities in the starting material can lead to the formation of colored byproducts.
Question 3: How can I effectively purify the crude this compound product?
Answer:
Purification is crucial to obtain this compound of high purity. The choice of method depends on the nature and quantity of the impurities.
Purification Methods:
| Method | Protocol | Advantages | Disadvantages |
| Recrystallization | Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, toluene, or a mixture of hexane and ethyl acetate) and allow it to cool slowly. | Effective for removing small amounts of impurities and can yield highly pure crystalline product. | Can result in significant product loss in the mother liquor. Finding a suitable solvent system may require experimentation. |
| Column Chromatography | Use silica gel as the stationary phase and a solvent system of increasing polarity (e.g., a gradient of hexane and ethyl acetate) as the mobile phase. | Highly effective for separating the product from a wide range of impurities, including those with similar polarities. | Can be time-consuming and requires larger volumes of solvent. |
Solvent Selection for Recrystallization:
The ideal recrystallization solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.
Question 4: What are the key safety precautions to consider during the synthesis of this compound?
Answer:
The synthesis of this compound, particularly via the Balz-Schiemann reaction, involves several hazards that require strict safety protocols.
Key Safety Precautions:
-
Handling of Diazonium Salts: Aryl diazonium salts are potentially explosive, especially when dry. They should be handled with care, in small quantities, and behind a blast shield. Avoid friction, shock, and exposure to heat.
-
Use of Hydrofluoric Acid (HF) or its Derivatives: Tetrafluoroboric acid is corrosive and toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
-
Thermal Decomposition: The decomposition of the diazonium salt is exothermic and releases nitrogen gas and boron trifluoride. The reaction should be conducted in a fume hood with a setup that allows for the safe venting of gases.
-
General Chemical Handling: As with any chemical synthesis, it is important to wear appropriate PPE, work in a well-ventilated area, and be familiar with the safety data sheets (SDS) of all reagents used.
Experimental Protocols
Synthesis of this compound via Balz-Schiemann Reaction (General Protocol)
Step 1: Diazotization of 6-Amino-2-naphthol
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In a flask equipped with a stirrer and a thermometer, suspend 6-amino-2-naphthol in a solution of tetrafluoroboric acid (HBF₄) in water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the suspension while maintaining the temperature between 0 and 5 °C.
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Stir the mixture for an additional 30-60 minutes at 0-5 °C after the addition is complete.
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The resulting precipitate of 6-diazo-naphthalen-2-one tetrafluoroborate is collected by filtration.
-
Wash the precipitate with cold water, followed by cold ethanol or diethyl ether, and then dry it under vacuum.
Step 2: Thermal Decomposition
-
Place the dry diazonium tetrafluoroborate salt in a flask equipped for distillation or with a reflux condenser connected to a gas trap.
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Heat the flask gently in an oil bath. The decomposition usually starts at a specific temperature, which needs to be determined experimentally for this compound.
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Control the heating rate to maintain a steady evolution of gas.
-
After the gas evolution ceases, the reaction is complete.
Step 3: Work-up and Purification
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Cool the reaction mixture to room temperature.
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Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the organic solution with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Data Presentation
Expected Spectroscopic Data for this compound:
| Spectroscopic Technique | Expected Features |
| ¹H NMR | - Aromatic protons will appear in the range of δ 7.0-8.0 ppm. - The protons on the naphthalene ring will show characteristic splitting patterns (doublets, triplets, and multiplets). - The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration. |
| ¹³C NMR | - Aromatic carbons will appear in the range of δ 110-160 ppm. - The carbon atom directly attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JC-F). - Other carbons in the vicinity of the fluorine atom will show smaller two- and three-bond coupling constants. |
| FTIR | - A broad O-H stretching band in the region of 3200-3600 cm⁻¹. - C-H stretching vibrations for the aromatic ring around 3000-3100 cm⁻¹. - C=C stretching vibrations for the aromatic ring in the region of 1500-1600 cm⁻¹. - A strong C-F stretching band in the region of 1000-1300 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of this compound (162.16 g/mol ). |
Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
This technical support guide provides a foundational understanding of the common challenges and solutions in the synthesis of this compound. For specific experimental details and advanced troubleshooting, consulting peer-reviewed literature and seeking expert advice is recommended.
Technical Support Center: Optimizing Reaction Conditions for 6-Fluoronaphthalen-2-OL
Welcome to the technical support center for the synthesis of 6-Fluoronaphthalen-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: While various synthetic strategies can be envisioned, a common and effective approach involves the hydroxylation of a pre-functionalized fluoronaphthalene precursor. A frequently employed route is the palladium-catalyzed Buchwald-Hartwig hydroxylation of 2-bromo-6-fluoronaphthalene. This method offers good functional group tolerance and generally proceeds under relatively mild conditions. Another potential route involves the fluorination of a protected 6-substituted naphthalen-2-ol derivative.
Q2: I am experiencing low yields in my Buchwald-Hartwig hydroxylation of 2-bromo-6-fluoronaphthalene. What are the likely causes?
A2: Low yields in this reaction can stem from several factors. Common culprits include inefficient catalyst activity, degradation of the starting material or product, and competing side reactions. Inadequate inert atmosphere (oxygen can deactivate the palladium catalyst), impure reagents or solvents, and non-optimal reaction temperature are frequent issues. Refer to the troubleshooting guide below for specific optimization strategies.
Q3: How can I effectively purify this compound?
A3: Purification of this compound is typically achieved through column chromatography on silica gel. A gradient elution system using a mixture of hexanes and ethyl acetate is often effective. The polarity of the eluent can be adjusted based on TLC analysis of the reaction mixture. Recrystallization from a suitable solvent system can be employed for further purification to obtain a high-purity product.
Q4: Are there any specific safety precautions I should take when working with fluorinated naphthalene compounds?
A4: Yes, fluorinated organic compounds should be handled with care. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent skin contact. Consult the Safety Data Sheet (SDS) for this compound and all other reagents for specific handling and safety information.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on the Buchwald-Hartwig hydroxylation of 2-bromo-6-fluoronaphthalene.
| Issue | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low to No Conversion of Starting Material | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Incorrect reaction temperature. 4. Poor quality of reagents or solvents. | 1. Catalyst System: Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., XPhos, SPhos, RuPhos). Ensure the correct palladium-to-ligand ratio is used. 2. Inert Atmosphere: Thoroughly degas the solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling argon or nitrogen through the solvent. Maintain a positive pressure of inert gas throughout the reaction. 3. Temperature Optimization: Perform small-scale reactions at various temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal condition. 4. Reagent/Solvent Quality: Use freshly distilled or anhydrous solvents. Ensure the base (e.g., Cs₂CO₃, K₃PO₄) is finely ground and dry. |
| Low Yield of this compound | 1. Catalyst decomposition. 2. Product degradation under reaction conditions. 3. Competing side reactions (e.g., hydrodehalogenation). | 1. Catalyst Loading: While higher catalyst loading can increase conversion, it may also lead to more side products. Optimize the catalyst loading (typically 1-5 mol%). 2. Reaction Time: Monitor the reaction progress by TLC or GC/LC-MS. Overly long reaction times can lead to product degradation. 3. Ligand Choice: The choice of ligand can significantly influence the selectivity and stability of the catalyst. Experiment with different ligands to minimize side reactions. |
| Formation of Significant Side Products | 1. Hydrodehalogenation of the starting material. 2. Homocoupling of the aryl halide. 3. Reaction with residual water. | 1. Base Selection: The choice and amount of base can influence side reactions. Stronger bases may promote hydrodehalogenation. Screen different bases and their stoichiometry. 2. Ligand and Palladium Source: Certain ligand/palladium combinations are more prone to side reactions. Consult the literature for catalyst systems known to suppress these pathways. 3. Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried to minimize reactions with water. |
| Difficult Purification | 1. Co-elution of product with starting material or byproducts. 2. Streaking on TLC plate. | 1. Chromatography Optimization: Experiment with different solvent systems for column chromatography. A shallow gradient can improve separation. Consider using a different stationary phase if silica gel is ineffective. 2. Work-up Procedure: A thorough aqueous work-up can help remove some impurities before chromatography. Acid/base washes may be beneficial depending on the nature of the impurities. |
Experimental Protocols
Representative Protocol: Buchwald-Hartwig Hydroxylation of 2-bromo-6-fluoronaphthalene
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
2-bromo-6-fluoronaphthalene
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Deionized water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-6-fluoronaphthalene (1.0 eq), Cs₂CO₃ (2.0 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low-yield reactions.
Technical Support Center: Synthesis of 6-Fluoronaphthalen-2-OL
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of 6-Fluoronaphthalen-2-OL.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: While a standardized, one-pot synthesis is not extensively documented, the most plausible synthetic strategies are:
-
Direct electrophilic fluorination of 2-naphthol: This involves reacting 2-naphthol with an electrophilic fluorinating agent.
-
Multi-step synthesis from a pre-functionalized precursor: A common route involves the synthesis of an intermediate like 6-bromo-2-naphthol, followed by a halogen exchange (Halex) reaction to introduce the fluorine atom.
Q2: What are the most common side reactions in the direct fluorination of 2-naphthol?
A2: The most common side reactions include:
-
Formation of regioisomers: Fluorination can occur at other positions on the naphthalene ring, leading to a mixture of isomers that can be difficult to separate.
-
Over-fluorination: The introduction of more than one fluorine atom to the naphthalene ring.
-
Oxidation of the naphthol: The hydroxyl group can be sensitive to oxidation, leading to the formation of quinone-like byproducts.
-
Tar formation: Under harsh reaction conditions, polymerization and decomposition can lead to the formation of intractable tars.
Q3: How can I improve the regioselectivity of the fluorination reaction?
A3: Improving regioselectivity is a key challenge. Consider the following strategies:
-
Choice of fluorinating agent: Different fluorinating agents (e.g., Selectfluor) may offer different levels of regioselectivity.
-
Solvent and temperature effects: Optimizing the solvent system and reaction temperature can significantly influence the isomer distribution.
-
Use of protecting groups: Protecting the hydroxyl group of 2-naphthol before fluorination can alter the directing effect of the substituent and improve selectivity. The protecting group can then be removed in a subsequent step.
Q4: What are the typical challenges encountered in a multi-step synthesis involving a Halex reaction?
A4: In a multi-step synthesis starting from an intermediate like 6-bromo-2-naphthol, you may encounter:
-
Incomplete bromination: The initial bromination of 2-naphthol may not go to completion, leaving unreacted starting material.
-
Formation of dibromo species: Over-bromination can lead to the formation of dibromonaphthalen-2-ol isomers.
-
Low yield in the Halex reaction: The fluorine-for-bromine exchange can be challenging and may require optimization of the fluoride source, catalyst (if any), solvent, and temperature.
-
Hydrodehalogenation: A side reaction where the bromine atom is replaced by a hydrogen atom instead of fluorine.
Troubleshooting Guides
Problem 1: Low Yield of this compound in Direct Fluorination
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of 2-naphthol | Insufficiently reactive fluorinating agent. | Use a more reactive electrophilic fluorinating agent. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Inappropriate solvent. | Screen different solvents to improve the solubility of reactants and the reaction rate. | |
| Complex mixture of products with low yield of the desired isomer | Poor regioselectivity. | Experiment with different fluorinating agents and reaction conditions (temperature, solvent). Consider using a protecting group for the hydroxyl function. |
| Degradation of the product or starting material. | Use milder reaction conditions. Ensure the reaction is performed under an inert atmosphere to prevent oxidation. |
Problem 2: Formation of Multiple Isomers
| Symptom | Possible Cause | Suggested Solution |
| Multiple spots on TLC/peaks in GC-MS corresponding to fluoronaphthol isomers | The hydroxyl group directs the electrophilic fluorination to multiple positions. | Modify the reaction conditions (solvent, temperature) to favor the desired isomer. The use of a bulky protecting group on the hydroxyl function can enhance steric hindrance and favor fluorination at the 6-position. |
| The fluorinating agent is not selective. | Screen a variety of electrophilic fluorinating agents (e.g., Selectfluor, N-Fluorobenzenesulfonimide). |
Problem 3: Difficulty in Purifying the Final Product
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of isomers during column chromatography | Similar polarity of the desired product and isomeric byproducts. | Use a high-performance liquid chromatography (HPLC) system for better separation. Consider derivatization of the mixture to improve the separation profile, followed by deprotection. |
| Presence of colored impurities | Oxidation of naphthol derivatives. | Treat the crude product with a mild reducing agent (e.g., sodium bisulfite) before purification. Conduct the synthesis and purification under an inert atmosphere. |
Experimental Protocols
Proposed Protocol 1: Direct Fluorination of 2-Naphthol
This is a generalized protocol and requires optimization.
Materials:
-
2-Naphthol
-
Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (anhydrous)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 2-naphthol (1 equivalent) in anhydrous acetonitrile.
-
Add Selectfluor (1.1 equivalents) to the solution in portions at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate this compound.
Proposed Protocol 2: Multi-step Synthesis via 6-Bromo-2-naphthol
This protocol is based on established procedures for similar compounds.[1][2][3]
Step A: Synthesis of 6-Bromo-2-naphthol [1]
-
Dissolve 2-naphthol (1 mole) in glacial acetic acid.
-
Slowly add a solution of bromine (2 moles) in acetic acid.
-
After the addition is complete, add water and heat the mixture to boiling.
-
Cool the mixture and add tin to reduce any over-brominated species.
-
Continue heating until the tin is dissolved.
-
Cool the reaction mixture and filter the precipitate.
-
Wash the crude product with water and dry to obtain 6-bromo-2-naphthol.
Step B: Fluorination of 6-Bromo-2-naphthol (Halex Reaction)
-
In a suitable high-boiling point aprotic solvent (e.g., DMSO, DMF, or sulfolane), dissolve 6-bromo-2-naphthol.
-
Add a source of fluoride ions, such as spray-dried potassium fluoride. A phase-transfer catalyst (e.g., a quaternary ammonium salt) may be required.
-
Heat the reaction mixture to a high temperature (typically 150-220 °C) and monitor the reaction by TLC or GC.
-
After completion, cool the mixture, dilute with water, and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Proposed Synthetic Routes
| Parameter | Direct Fluorination | Multi-step Synthesis via Halex Reaction |
| Number of Steps | 1 | 2 or more |
| Key Challenge | Regioselectivity | Harsh reaction conditions for Halex reaction |
| Potential Byproducts | Isomeric fluoronaphthols, difluoronaphthols | Unreacted starting material, hydrodehalogenated product |
| Typical Reagents | Electrophilic fluorinating agents (e.g., Selectfluor) | Bromine, Tin, Potassium Fluoride |
Visualizations
Caption: Proposed workflow for the direct fluorination of 2-Naphthol.
Caption: Troubleshooting logic for low yield in direct fluorination.
References
Validation & Comparative
Navigating the Realm of Ion Detection: A Comparative Guide to Naphthalen-2-ol Based Fluorescent Probes and Their Alternatives
For researchers, scientists, and drug development professionals, the sensitive and selective detection of metal ions is a cornerstone of cellular biology, environmental monitoring, and pharmaceutical research. Fluorescent probes have emerged as indispensable tools for visualizing and quantifying these ions in complex biological systems. While a vast array of fluorescent sensors exists, this guide provides a detailed comparison of probes derived from the naphthalen-2-ol scaffold against other widely-used fluorescent probes for the detection of key metal ions such as aluminum (Al³⁺), zinc (Zn²⁺), and copper (Cu²⁺).
Initially, this guide sought to investigate 6-Fluoronaphthalen-2-ol as a primary fluorescent probe for ion detection. However, a comprehensive review of the scientific literature reveals a lack of specific data on its direct application as a fluorescent ion sensor. The available information primarily pertains to its basic chemical properties. In contrast, the broader family of naphthalen-2-ol (also known as β-naphthol) derivatives has been extensively developed into a versatile class of fluorescent chemosensors. This guide will, therefore, focus on these derivatives, providing a comparative analysis of their performance against established commercial probes.
The Rise of Naphthalen-2-ol Based Probes
Naphthalen-2-ol derivatives serve as an excellent foundation for fluorescent probes due to their inherent photophysical properties, including good quantum yields and environmental sensitivity. The hydroxyl and naphthalene rings provide ideal sites for modification, allowing for the strategic attachment of specific ion-binding moieties (receptors). This modular design enables the fine-tuning of selectivity and sensitivity for a particular target ion.
Many naphthalen-2-ol based probes operate on a "turn-on" fluorescence mechanism. In the absence of the target ion, the probe's fluorescence is minimal. Upon binding to the ion, a conformational change or inhibition of a quenching process, such as photoinduced electron transfer (PET), leads to a significant enhancement in fluorescence intensity.
Performance Comparison of Fluorescent Ion Probes
The efficacy of a fluorescent probe is determined by several key performance indicators. This section provides a quantitative comparison of various naphthalen-2-ol based probes with commercially available, benchmark probes for the detection of Al³⁺, Zn²⁺, and Cu²⁺.
Aluminum (Al³⁺) Detection
Aluminum is the most abundant metal in the earth's crust, and its overexposure has been linked to several neurological disorders. Consequently, the development of sensitive and selective probes for Al³⁺ is of significant interest.
| Probe Name/Identifier | Excitation (λex) (nm) | Emission (λem) (nm) | Limit of Detection (LOD) | Binding Constant (Ka) / Dissociation Constant (Kd) | Quantum Yield (Φ) | Stoichiometry (Probe:Ion) |
| Naphthalen-2-ol Based Probes | ||||||
| L (Schiff Base) | Not Specified | 435 | 0.05 µM | 1.01 x 10⁶⁵ M⁻¹ (Ka) | Not Specified | 1:1 |
| F6 (Naphthalene Derivative) | Not Specified | 434 | 8.73 x 10⁻⁸ M | 1.598 x 10⁵ M⁻¹ (Ka) | Not Specified | 2:1 |
| P1 (Naphthalene Derivative) | 370 | 470 | 0.66 µM | Not Specified | Not Specified | 1:1 |
| L (2-hydroxy-1-naphthaldehyde and 8-aminoquinoline) | Not Specified | Not Specified | 3.23 x 10⁻⁸ mol/L | Not Specified | Not Specified | 2:1 |
| Benchmark Probes | ||||||
| No widely established commercial fluorescent probe for Al³⁺ with extensive performance data was identified for direct comparison. |
Zinc (Zn²⁺) Detection
Zinc is an essential trace element involved in numerous biological processes. The development of probes to monitor its flux and distribution is crucial for understanding its role in health and disease.
| Probe Name/Identifier | Excitation (λex) (nm) | Emission (λem) (nm) | Limit of Detection (LOD) | Binding Constant (Ka) / Dissociation Constant (Kd) | Quantum Yield (Φ) | Stoichiometry (Probe:Ion) |
| Naphthalen-2-ol Based Probes | ||||||
| H₂L (Bis-Schiff Base) | Not Specified | Not Specified | ~10⁻⁷ M | Not Specified | Not Specified | Not Specified |
| NFC (Schiff Base) | Not Specified | 486 | 11.8 nM | 1.13 x 10⁵ M⁻¹ (K) | Not Specified | 1:1 |
| Benchmark Probes | ||||||
| Zinquin ethyl ester | ~368 | ~490 | Not Specified | 370 nM (1:1), 850 nM (2:1) (Kd)[1] | Not Specified | 1:1 and 2:1 |
| FluoZin-3 AM | ~494 | ~516-518 | Not Specified | ~15 nM (Kd) | Not Specified | Not Specified |
Copper (Cu²⁺) Detection
Copper is another essential trace metal, but its dysregulation is associated with several diseases. Fluorescent probes for Cu²⁺ are valuable for studying its metabolism and toxicity.
| Probe Name/Identifier | Excitation (λex) (nm) | Emission (λem) (nm) | Limit of Detection (LOD) | Binding Constant (Ka) / Dissociation Constant (Kd) | Quantum Yield (Φ) | Stoichiometry (Probe:Ion) |
| Naphthalen-2-ol Based Probes | ||||||
| L (Schiff Base) | Not Specified | Not Specified | 0.65 µM | 1.4 x 10⁵ M⁻¹ (Ka) | Not Specified | 1:1 |
| NNM (Schiff Base) | Not Specified | Not Specified | Nanomolar range | Not Specified | Not Specified | 1:1 |
| Benchmark Probes | ||||||
| Rhodamine B derivative | Not Specified | Not Specified | 3.0 x 10⁻⁷ mol/L | Not Specified | Not Specified | Not Specified |
| Rhodamine 6G derivative | Not Specified | Not Specified | 3.58 x 10⁻⁸ M | Not Specified | Not Specified | 1:1 |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of how these fluorescent probes function and are evaluated, the following diagrams illustrate a common signaling pathway and a typical experimental workflow.
Experimental Protocols
The quantitative data presented in the comparison tables are typically generated through a series of standardized experimental protocols. Below are detailed methodologies for key experiments.
Fluorescence Titration for Determination of Binding Affinity (Kd/Ka)
This experiment measures the change in fluorescence intensity of the probe upon the addition of increasing concentrations of the target ion to determine the binding constant.
-
Materials:
-
Fluorescent probe stock solution (e.g., 1 mM in DMSO).
-
Stock solution of the target metal ion salt (e.g., 10 mM in deionized water).
-
Appropriate buffer solution (e.g., HEPES, Tris-HCl) at a physiological pH (typically 7.4).
-
Fluorometer and quartz cuvettes.
-
-
Procedure:
-
Prepare a solution of the fluorescent probe in the buffer at a fixed concentration (e.g., 10 µM).
-
Record the initial fluorescence emission spectrum of the probe solution at its optimal excitation wavelength.
-
Sequentially add small aliquots of the metal ion stock solution to the probe solution.
-
After each addition, allow the solution to equilibrate (typically 1-5 minutes) and then record the fluorescence emission spectrum.
-
Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the probe.
-
Plot the change in fluorescence intensity at the emission maximum against the concentration of the metal ion.
-
The binding constant (Ka) or dissociation constant (Kd) can be calculated by fitting the titration data to a suitable binding model (e.g., 1:1 or 1:2 binding isotherm) using specialized software or by using a linear regression method such as the Benesi-Hildebrand plot.
-
Selectivity and Interference Studies
This experiment assesses the probe's response to the target ion in the presence of other potentially competing ions.
-
Materials:
-
Fluorescent probe stock solution.
-
Stock solutions of the target ion and a panel of other relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Ni²⁺, etc.) at the same concentration.
-
Buffer solution.
-
Fluorometer.
-
-
Procedure:
-
Selectivity Test:
-
Prepare a series of solutions, each containing the fluorescent probe at a fixed concentration in the buffer.
-
To each solution (except for a blank), add a specific, potentially interfering ion at a concentration significantly higher than that of the probe (e.g., 10-100 equivalents).
-
To one solution, add the target ion at the same concentration as the other ions.
-
Record the fluorescence emission spectrum for each solution.
-
Compare the fluorescence response in the presence of the target ion to the responses in the presence of other ions. A highly selective probe will show a significant fluorescence change only with the target ion.
-
-
Competition Test:
-
Prepare a solution of the probe and the target ion that gives a significant fluorescence response.
-
To this solution, add a potentially interfering ion at a high concentration.
-
Record the fluorescence emission spectrum.
-
A minimal change in fluorescence intensity indicates that the interfering ion does not displace the target ion from the probe, confirming high selectivity.
-
-
Conclusion
While this compound itself is not a prominent player in the field of fluorescent ion probes, its parent structure, naphthalen-2-ol, has proven to be a highly versatile scaffold for the design of effective chemosensors. The naphthalen-2-ol based probes, particularly the Schiff base derivatives, demonstrate excellent sensitivity and selectivity for a range of important metal ions, often with detection limits in the nanomolar to low micromolar range.
When compared to commercially available benchmark probes, the naphthalen-2-ol derivatives often exhibit competitive, and in some cases, superior performance in terms of their limits of detection. However, a notable gap in the publicly available data for many of these research-grade probes is the quantum yield, a critical parameter for assessing the brightness and overall performance of a fluorophore.
For researchers and drug development professionals, the choice of a fluorescent probe will depend on the specific application, the required sensitivity, and the ionic environment of the sample. The naphthalen-2-ol based probes represent a valuable and continuously evolving class of tools that offer a powerful alternative to more established fluorescent sensors. Future research should focus on the comprehensive characterization of these promising probes, including the routine reporting of quantum yields, to facilitate more direct and objective comparisons within the scientific community.
References
The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Naphthols in Biological Assays
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive scaffolds is a pivotal strategy in modern medicinal chemistry. This guide provides an objective, data-driven comparison of the biological performance of fluorinated versus non-fluorinated naphthols, a privileged structural motif in many pharmacologically active compounds. By presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document serves as a comprehensive resource for understanding the nuanced yet profound impact of fluorination.
The introduction of fluorine into a molecule can dramatically alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity for biological targets. These modifications often translate into enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide delves into a comparative analysis of fluorinated and non-fluorinated naphthol derivatives across various biological assays to elucidate the tangible effects of this unique halogen.
Comparative Biological Activity: A Quantitative Look
To illustrate the impact of fluorination, we present a summary of quantitative data from a study comparing a non-fluorinated naphthoquinone-naphthol derivative with its fluorinated counterpart in an antiproliferative assay against several human cancer cell lines.
| Compound ID | Structure | Fluorine Substitution | HCT116 IC₅₀ (µM) | PC9 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| 5 | Non-fluorinated parent | None | 5.27 ± 0.31 | 6.98 ± 0.55 | 5.88 ± 0.46 |
| 10b | Fluorinated derivative | 4-Fluoro | Comparable to 5 | Comparable to 5 | ~17.6 (3-fold loss) |
Data sourced from a study on marine naphthoquinone-naphthol derivatives. IC₅₀ values represent the concentration required to inhibit 50% of cell growth and are presented as mean ± standard deviation.
In this specific example, the introduction of a fluorine atom at the 4-position of the naphthol ring in compound 10b resulted in comparable antiproliferative activity against HCT116 and PC9 cancer cell lines when compared to the non-fluorinated parent compound 5 [1]. However, a notable 3-fold decrease in activity was observed against the A549 cell line[1]. This highlights the context-dependent nature of fluorination, where its effect on biological activity can vary depending on the specific biological target and the cell line being investigated.
While direct comparative studies of fluorinated versus non-fluorinated naphthols in enzyme inhibition and antimicrobial assays are not as readily available in the current literature, the principles of fluorine's influence on molecular properties suggest that similar modulations in activity can be expected. For instance, the electron-withdrawing nature of fluorine can alter the acidity of the naphtholic hydroxyl group, potentially impacting its interaction with enzyme active sites. Studies on other scaffolds have shown that fluorination can significantly enhance enzyme inhibitory potency[2][3][4].
Experimental Protocols: Methodologies for Biological Evaluation
To ensure the reproducibility and validity of the comparative data, detailed experimental protocols for key biological assays are provided below.
Antiproliferative Assay (CCK-8 Method)
This colorimetric assay is widely used to determine the cytotoxicity of a compound against cancer cell lines by measuring cell viability.
Materials:
-
Human cancer cell lines (e.g., HCT116, PC9, A549)
-
Culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compounds (fluorinated and non-fluorinated naphthols) dissolved in DMSO
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C with 5% CO₂.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for an additional 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value by plotting the cell viability against the compound concentration.
Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase, which are key regulators of cellular signaling pathways.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, kinase, and test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the detection reagent according to the manufacturer's instructions.
-
Signal Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Broth medium (e.g., Mueller-Hinton broth for bacteria, RPMD-1640 for fungi)
-
96-well microtiter plates
-
Test compounds
-
Inoculum of the microorganism
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing the Impact: Signaling Pathways and Workflows
To better understand the concepts discussed, the following diagrams illustrate a key signaling pathway often targeted in cancer therapy and a general workflow for comparing fluorinated and non-fluorinated analogs.
References
- 1. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. benchchem.com [benchchem.com]
- 4. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
Validating 6-Fluoronaphthalen-2-OL as a Quantitative Fluorescent Marker: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a reliable quantitative fluorescent marker is critical for the accuracy and reproducibility of experimental data. While novel fluorophores offer the potential for new applications, they must be rigorously validated against established standards. This guide provides a comprehensive framework for the validation of 6-Fluoronaphthalen-2-OL as a quantitative fluorescent marker by comparing its performance against well-characterized and widely used fluorophores: Fluorescein, Rhodamine B, and Alexa Fluor 488.
Currently, public domain data on the photophysical properties of this compound is scarce; it is primarily documented as a building block in organic synthesis. Therefore, this guide presents the necessary experimental protocols and data presentation structures to enable researchers to perform a thorough validation and objective assessment.
Data Presentation: A Comparative Framework
The efficacy of a fluorescent marker is defined by its key photophysical properties. The following tables should be populated with experimentally determined values for this compound to allow for direct comparison with the benchmark dyes.
Table 1: Core Photophysical Properties of Benchmark Fluorophores
| Fluorescent Marker | Excitation Max (λabs, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) | Brightness (ε x Φf) | Photostability |
| This compound | (To be determined) | (To be determined) | (To be determined) | (To be determined) | (To be calculated) | (To be determined) |
| Fluorescein (FITC) | ~494 | ~518 | ~75,000 | ~0.92 (in 0.1 M NaOH)[1] | 69,000 | Low[2] |
| Rhodamine B | ~553 | ~576 | ~110,000 | ~0.31 - 0.70 (solvent dependent) | 34,100 - 77,000 | Moderate |
| Alexa Fluor 488 | ~496-499[3] | ~519-520[3] | ~71,000[3] | 0.92[3] | 65,320 | High[2][3] |
Table 2: Environmental Sensitivity of Benchmark Fluorophores
| Fluorescent Marker | pH Sensitivity | Solvent Polarity Effects |
| This compound | (To be determined) | (To be determined) |
| Fluorescein (FITC) | Highly sensitive; fluorescence decreases significantly below pH 7.[4] | Moderate |
| Rhodamine B | Less sensitive than fluorescein in the physiological range. | Quantum yield is highly dependent on solvent polarity. |
| Alexa Fluor 488 | Insensitive between pH 4 and 10.[5] | Low |
Experimental Protocols
Accurate determination of the photophysical properties of this compound is essential for its validation. The following are detailed methodologies for key characterization experiments.
Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration.[6]
Methodology:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable spectroscopic grade solvent (e.g., ethanol or DMSO) to prepare a concentrated stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution. A typical concentration range for this measurement is in the micromolar (µM) range.[7]
-
Absorbance Measurement: Using a UV-Visible spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λabs). The λabs is identified by scanning the absorbance of a moderately concentrated solution across a range of wavelengths.
-
Data Analysis: Plot a graph of absorbance (A) versus concentration (c).
-
Calculation: The molar extinction coefficient (ε) is calculated from the slope of the linear portion of the graph, where slope = εb.[6] If the path length (b) is 1 cm, the slope is equal to ε.[6]
Determination of Fluorescence Quantum Yield (Φf)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed and represents the efficiency of the fluorescence process. The most common and reliable method is the comparative method, which measures the fluorescence of the sample relative to a standard with a known quantum yield.[8][9]
Methodology:
-
Standard Selection: Choose a quantum yield standard with absorption and emission spectra that are similar to the expected spectra of this compound. For a new compound, a well-characterized standard like Fluorescein in 0.1 M NaOH (Φf = 0.93) or Rhodamine 6G in ethanol (Φf = 0.95) can be used.[1][10]
-
Solution Preparation: Prepare a series of dilute solutions of both the this compound sample and the chosen standard in the same spectroscopic grade solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is between 0.02 and 0.1 to avoid inner filter effects.[1]
-
Absorbance and Fluorescence Measurement:
-
For each solution, measure the absorbance at the excitation wavelength.
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
Plot a graph of integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
-
Calculation: The quantum yield of the sample (Φsample) is calculated using the following equation:[1] Φsample = Φstd * (Slopesample / Slopestd) * (ηsample² / ηstd²)
-
Where Φstd is the quantum yield of the standard, Slope refers to the slope from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. If the same solvent is used for both the sample and standard, the refractive index term (ηsample²/ηstd²) equals 1.[1]
-
Assessment of Photostability
Photostability refers to a fluorophore's resistance to photochemical degradation (photobleaching) upon exposure to excitation light.
Methodology:
-
Sample Preparation: Prepare a sample of this compound conjugated to a biological molecule (e.g., an antibody) or embedded in a polymer film on a microscope slide. Prepare a similar sample with a benchmark dye like Alexa Fluor 488 for comparison.[2]
-
Microscopy Setup: Use a fluorescence microscope with a stable light source (e.g., a laser).
-
Image Acquisition:
-
Identify a region of interest (ROI) for both the sample and the standard.
-
Continuously illuminate the ROI with the excitation light at a constant power.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 15-30 seconds) until the fluorescence signal has significantly decreased.[2]
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time-lapse series.
-
Correct for background fluorescence by subtracting the intensity of a region without any fluorescent material.[2]
-
Normalize the intensity at each time point to the initial intensity (at t=0).
-
Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay indicates the photostability; a slower decay rate corresponds to higher photostability.[2]
-
Visualization of Validation Workflows
The following diagrams illustrate the logical and experimental workflows for validating a novel fluorescent marker.
Caption: Experimental workflow for the validation of a new fluorescent marker.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fluorescein - Wikipedia [en.wikipedia.org]
- 5. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Making sure you're not a bot! [opus4.kobv.de]
- 10. Virtual Labs [mfs-iiith.vlabs.ac.in]
A Comparative Guide to Amine Derivatization: 6-Fluoronaphthalen-2-OL vs. Dansyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The sensitive and accurate quantification of amine-containing compounds is a critical task in numerous scientific disciplines, including biomedical research, pharmaceutical development, and clinical diagnostics. Many biologically significant molecules, such as amino acids, biogenic amines, and neurotransmitters, lack strong chromophores or fluorophores, making their detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) challenging. Pre-column derivatization, the process of chemically modifying an analyte to enhance its detectability, is a widely employed strategy to overcome this limitation.
This guide provides a comparative overview of two potential reagents for the derivatization of primary and secondary amines: 6-Fluoronaphthalen-2-OL and the well-established 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as dansyl chloride. While dansyl chloride is a cornerstone reagent with extensive documentation, information regarding the application of this compound for amine derivatization is notably scarce in scientific literature. This guide will present a comprehensive analysis of dansyl chloride, supported by experimental data and protocols, and discuss the theoretical potential and current informational deficit of this compound.
Overview of Derivatization Agents
Dansyl Chloride is a highly reactive sulfonyl chloride that readily reacts with primary and secondary amino groups, as well as phenolic hydroxyl and imidazole groups, under alkaline conditions. The reaction, known as dansylation, results in the formation of stable, intensely fluorescent N-dansyl-sulfonamide adducts. These derivatives exhibit a significant increase in hydrophobicity, which improves their retention and separation on reversed-phase HPLC columns. The strong fluorescence of the dansyl moiety allows for detection in the picomole to femtomole range.
This compound , in contrast, is a fluorinated naphthol derivative. Based on fundamental organic chemistry principles, the hydroxyl group of this compound is not inherently reactive towards primary or secondary amines under standard conditions. Direct reaction would likely require activation of the hydroxyl group or the use of coupling agents, a process not commonly described for routine amine derivatization in analytical chemistry. Extensive searches of scientific literature and chemical application notes did not yield any established protocols or performance data for the use of this compound as a direct derivatizing agent for amines. Its primary documented use is as a building block in organic synthesis.
Performance Comparison
Due to the lack of available experimental data for this compound in amine derivatization, a direct quantitative comparison with dansyl chloride is not feasible. The following table summarizes the well-documented performance characteristics of dansyl chloride.
| Parameter | Dansyl Chloride | This compound |
| Reacts with | Primary and secondary amines, phenols, imidazoles | No documented evidence of direct reaction with amines for derivatization |
| Reaction Product | Stable, highly fluorescent N-dansyl-sulfonamide adducts | Not applicable |
| Detection Method | Fluorescence Detection (FLD), UV-Vis, Mass Spectrometry (MS) | Not applicable |
| Limit of Detection (LOD) | Picomole to femtomole range | Not applicable |
| Derivative Stability | High | Not applicable |
Experimental Protocols
Dansyl Chloride Derivatization Protocol for Amines
This protocol is a generalized procedure and may require optimization for specific applications and sample matrices.
Materials and Reagents:
-
Dansyl Chloride (Dns-Cl)
-
Amine-containing sample or standard
-
100 mM Sodium Bicarbonate buffer (pH 9.5-10.5)
-
Acetone or Acetonitrile (ACN)
-
10% (v/v) Ammonium Hydroxide or another quenching agent
-
HPLC system with Fluorescence or UV detector
Procedure:
-
Sample Preparation: Dissolve or dilute the amine-containing sample in an appropriate solvent.
-
Derivatization Reaction:
-
In a reaction vial, mix 100 µL of the sample with 200 µL of 100 mM sodium bicarbonate buffer.
-
Add 200 µL of a 1.5 mg/mL solution of dansyl chloride in acetone or acetonitrile.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in the dark at a controlled temperature (e.
-
A Comparative Guide to Fluorescent Probes: 6-Fluoronaphthalen-2-ol versus Fluorescein
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate fluorescent probe is a critical decision in experimental design, directly impacting data quality and reliability in applications ranging from cellular imaging to high-throughput screening. This guide provides a detailed, objective comparison between the well-established fluorescent probe, fluorescein, and the less characterized 6-Fluoronaphthalen-2-ol, representing the broader class of naphthalene-based probes. The comparison is based on available photophysical data, environmental sensitivity, and overall performance characteristics, supported by standardized experimental protocols.
Overview of the Probes
Fluorescein is one of the most widely used fluorescent dyes, renowned for its high fluorescence quantum yield, excellent water solubility, and compatibility with standard fluorescence microscopy and flow cytometry filter sets.[] Its derivatives are extensively used for labeling biomolecules, tracing cellular processes, and as pH indicators.[][2][3] However, its fluorescence is notably pH-dependent, and it is susceptible to photobleaching under prolonged illumination.[4][5][6][7]
This compound is a naphthalene derivative. While specific photophysical data for this exact compound as a fluorescent probe is not extensively documented in publicly available literature, the general class of naphthalene-based probes is known for several key features.[8][9] These fluorophores typically exhibit high photostability and their fluorescence is often highly sensitive to the local microenvironment polarity, making them valuable for studying molecular interactions and conformational changes.[10][11][12][13] The introduction of a fluorine atom can further enhance photostability and influence the probe's electronic properties.[14][15] For the purpose of this guide, the properties of this compound are inferred from structurally related naphthalene derivatives.[12][14][16]
Quantitative Performance Comparison
The following table summarizes the key photophysical and chemical properties of fluorescein and provides estimated or typical values for naphthalene-based probes, with specific reference to what might be expected from a derivative like this compound.
| Property | Fluorescein | This compound (Naphthalene-Based Probes) | References |
| Excitation Max (λex) | ~490 nm | ~350 nm (Estimated) | [][6],[14] |
| Emission Max (λem) | ~515-520 nm | ~460 nm (Estimated) | [][6],[14] |
| Molar Extinction Coefficient (ε) | >75,000 M⁻¹cm⁻¹ | ~6,000 M⁻¹cm⁻¹ (Typical for Naphthalene) | [],[11] |
| Fluorescence Quantum Yield (Φf) | ~0.925 (in 0.1 N NaOH) | 0.2 - 0.5 (Typical Range, Environment Dependent) | [17][18],[10][11] |
| Photostability | Moderate; susceptible to photobleaching | Generally high | [5][7][16],[12][13][16] |
| pH Sensitivity | High; fluorescence decreases in acidic pH | Low to Moderate | [2][3][4][6] |
| Solvent Polarity Sensitivity | Low | High | [11][12] |
| Water Solubility | Excellent | Low to Moderate (Hydrophobic Nature) | [],[12] |
Note: Data for this compound is largely estimated based on the properties of the naphthalene core and related derivatives, as direct experimental data for this specific compound as a fluorescent probe is scarce.[10][11][14]
Key Differentiators
Brightness and Wavelength: Fluorescein is exceptionally bright due to its high molar extinction coefficient and near-unity quantum yield in optimal conditions.[] It is well-suited for the common 488 nm laser line. Naphthalene probes like this compound absorb and emit at shorter, UV-to-blue wavelengths, which can be advantageous for multiplexing with other fluorophores but may cause more cellular autofluorescence and require specialized equipment.
Environmental Sensitivity: The most significant advantage of naphthalene-based probes is their sensitivity to the local environment.[11][12] Their fluorescence intensity and emission wavelength can shift based on solvent polarity, which allows them to be used for probing protein binding sites, membrane dynamics, and other changes in the cellular microenvironment. Fluorescein's fluorescence is primarily modulated by pH.[2][3]
Photostability: Naphthalene derivatives are generally recognized for their rigid, conjugated ring system, which imparts greater photostability compared to fluorescein.[12][13][16] This makes them more suitable for long-term imaging experiments that require extended periods of illumination.[16]
Applications:
-
Fluorescein is a workhorse for general-purpose labeling, immunofluorescence, flow cytometry, and as a pH indicator in accessible biological systems.[19][20]
-
This compound , and naphthalene probes in general, are better suited for more specialized applications, such as studying protein folding, membrane properties, or as "turn-on" sensors where a change in the local environment upon analyte binding leads to a significant fluorescence enhancement.[14][21]
Signaling and Detection Mechanisms
The operational mechanism of these probes can differ significantly. Fluorescein's fluorescence is modulated by pH-dependent structural changes. Naphthalene probes are often designed as "turn-on" sensors, where their fluorescence is initially quenched and is restored upon interaction with a specific analyte.
Caption: Comparative signaling mechanisms of Fluorescein and a Naphthalene-based probe.
Experimental Protocols
Accurate comparison of fluorescent probes requires standardized methodologies. Below are detailed protocols for determining two key performance metrics: fluorescence quantum yield and photostability.
Protocol for Determination of Fluorescence Quantum Yield (Relative Method)
This protocol determines the fluorescence quantum yield (Φf) of a sample (e.g., this compound) by comparing it to a standard with a known quantum yield (e.g., Quinine Sulfate).[22][23][24]
Objective: To calculate the fluorescence quantum yield of the test probe relative to a standard.
Materials:
-
Spectrofluorometer and UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Test Probe (e.g., this compound)
-
Standard Probe (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
High-purity solvents (e.g., cyclohexane for naphthalene, 0.1 M H₂SO₄ for Quinine Sulfate)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the test probe and the standard probe in their respective solvents.
-
From the stock solutions, prepare a series of dilutions for both the test and standard probes. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.[5][23]
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the test and standard probes.
-
Determine the absorbance value at the excitation wavelength that will be used for fluorescence measurements (e.g., 350 nm for Quinine Sulfate).
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer (e.g., 350 nm).
-
Record the fluorescence emission spectrum for each dilution of the test and standard probes, ensuring identical instrument settings (e.g., slit widths) for all measurements.
-
Record the spectrum of the pure solvent (blank) for background subtraction.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each measurement, subtracting the integrated area of the corresponding blank.
-
For both the test and standard, plot the integrated fluorescence intensity versus absorbance at the excitation wavelength.
-
Determine the slope (gradient, Grad) of the linear fit for both plots.
-
-
Quantum Yield Calculation:
-
Use the following equation to calculate the quantum yield of the sample (Φf_sample): Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) where:
-
Φf_std is the known quantum yield of the standard.
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
n is the refractive index of the solvent used for the sample and standard.[23]
-
-
Caption: Experimental workflow for determining relative fluorescence quantum yield.
Protocol for Assessment of Photostability
This protocol measures the rate of photobleaching to compare the photostability of different fluorophores.[5][25]
Objective: To quantify and compare the photostability of this compound and fluorescein by measuring their photobleaching half-life (t₁/₂) under continuous illumination.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or stabilized lamp) and a sensitive camera.
-
Image acquisition software capable of time-lapse imaging.
-
Solutions of the fluorescent probes (e.g., 1 µM in PBS).
-
Microscope slides and coverslips.
Procedure:
-
Sample Preparation:
-
Immobilize the probes for imaging. This can be done by adsorbing a dilute solution of the probe onto a clean glass coverslip or embedding it in a thin polymer matrix.[25]
-
-
Microscope Setup:
-
Select the appropriate objective lens (e.g., 60x oil immersion).
-
Use a power meter to measure and set the light intensity at the sample plane. It is critical to use the same excitation intensity for all probes to ensure a fair comparison.[25]
-
Set camera parameters (exposure time, gain) to achieve a good signal-to-noise ratio without saturation. Use identical settings for all experiments.
-
-
Image Acquisition:
-
Locate a uniform field of view for each probe.
-
Acquire a time-lapse series of images under continuous illumination. Record images at regular intervals (e.g., every 10-20 seconds) until the fluorescence intensity has significantly decreased.[5]
-
-
Data Analysis:
-
For each time-lapse series, measure the mean fluorescence intensity of the field of view at each time point using image analysis software (e.g., ImageJ).
-
Normalize the intensity data for each probe to its initial intensity (F₀).
-
Plot the normalized fluorescence intensity as a function of time.
-
-
Comparison:
-
Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[25]
-
Compare the t₁/₂ values. A longer half-life indicates greater photostability.
-
Caption: Experimental workflow for assessing fluorophore photostability.
Conclusion
The choice between this compound (as a representative of naphthalene-based probes) and fluorescein depends heavily on the specific experimental requirements.
-
Fluorescein remains an excellent choice for routine applications requiring high brightness, water solubility, and compatibility with standard instrumentation, particularly when pH is stable and prolonged imaging is not required.[]
-
This compound and other naphthalene-based probes offer a compelling alternative for applications demanding high photostability and sensitivity to the molecular environment.[12][13][16] Their utility as probes for hydrophobicity, binding events, and conformational changes makes them powerful tools for advanced biophysical and cellular studies, despite their lower intrinsic brightness and less common excitation wavelengths.
Researchers should carefully consider these trade-offs. For novel probes like this compound, it is essential to perform the characterization experiments detailed in this guide to validate their performance within the specific biological context of interest.
References
- 2. [PDF] Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound [myskinrecipes.com]
- 9. This compound | 13101-83-2 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. Fluorescein - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. sourcezon.com [sourcezon.com]
- 21. benchchem.com [benchchem.com]
- 22. Making sure you're not a bot! [opus4.kobv.de]
- 23. benchchem.com [benchchem.com]
- 24. chem.uci.edu [chem.uci.edu]
- 25. benchchem.com [benchchem.com]
A Comparative Analysis of the Quantum Yield of 6-Fluoronaphthalen-2-OL and Rhodamine B
In the landscape of fluorescent probes and standards, Rhodamine B stands as a well-characterized and widely utilized compound, valued for its high fluorescence quantum yield and photostability. This guide provides a comparative overview of its performance against 6-Fluoronaphthalen-2-OL, a less characterized naphthalene derivative. This analysis is tailored for researchers, scientists, and drug development professionals who rely on fluorescent molecules for their experimental work.
While extensive data is available for Rhodamine B, the fluorescence quantum yield of this compound is not readily found in publicly accessible literature. Consequently, a direct quantitative comparison is challenging. However, by examining the general photophysical properties of naphthalene derivatives, we can infer a qualitative comparison. Naphthalene-based fluorophores are known for their utility as environmental probes, although their quantum yields can be lower than those of highly efficient dyes like Rhodamine B. For instance, a derivative of Naphthalene-2,3-dicarboxaldehyde has a reported quantum yield in the range of 0.28 to 0.32.
Quantitative Data Summary
The following table summarizes the available quantum yield data for Rhodamine B in various solvents and provides a representative value for a naphthalene derivative to offer a point of reference.
| Compound | Solvent | Quantum Yield (Φ) |
| Rhodamine B | Ethanol | 0.70[1] |
| Basic Ethanol | 0.65[1] | |
| Ethanol | 0.49[1] | |
| Water | 0.31[1] | |
| This compound | Not Available | Not Available |
| Naphthalene-2,3-dicarboxaldehyde Derivative | Not Specified | ~0.28 - 0.32[2] |
Chemical Structures
The fundamental structures of this compound and Rhodamine B are key to understanding their photophysical properties.
Caption: Chemical structures of this compound and Rhodamine B.
Experimental Protocols
The determination of fluorescence quantum yield is a critical experiment for characterizing a fluorophore. The relative quantum yield is a commonly used method that compares the fluorescence of an unknown sample to a well-characterized standard.
Relative Quantum Yield Determination
The relative fluorescence quantum yield (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2)
Where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
Experimental Workflow:
Caption: Experimental workflow for relative quantum yield determination.
Detailed Steps:
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and a known fluorescence standard (e.g., Rhodamine B in ethanol) in the same spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra for all solutions to determine the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Data Analysis: Integrate the area under the emission curves for both the sample and the standard.
-
Calculation: Use the integrated intensities, absorbances, and the known quantum yield of the standard to calculate the quantum yield of the sample.
References
Stability Showdown: A Comparative Guide to 6-Fluoronaphthalen-2-OL and Coumarin Dyes for Advanced Research Applications
For researchers, scientists, and drug development professionals, the selection of fluorescent probes with robust stability is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of the stability profiles of 6-Fluoronaphthalen-2-OL and the widely used coumarin dyes, supported by available experimental data and detailed methodologies for stability assessment.
While extensive data exists for the stability of various coumarin derivatives, specific experimental stability data for this compound is limited in publicly available literature. Therefore, this guide combines established data for coumarin dyes with a discussion of the anticipated stability of this compound based on the general principles of fluorinated aromatic compounds and naphthol derivatives.
At a Glance: Key Stability Characteristics
The following table summarizes the known stability characteristics of coumarin dyes and the projected stability of this compound. It is important to note that the stability of any dye can be significantly influenced by its specific substituents, solvent, pH, and the presence of oxidizing or reducing agents.
| Stability Parameter | Coumarin Dyes | This compound (Projected) |
| Photostability | Moderate to high, substituent-dependent. Susceptible to photobleaching via triplet state formation.[1] | Expected to have good photostability due to the C-F bond strength, though the naphthol moiety can be susceptible to photooxidation. |
| Chemical Stability | Generally good, but can be susceptible to hydrolysis, especially at extreme pH. Some derivatives show poor hydrolytic stability.[2] | The fluorinated naphthalene core is expected to be chemically robust. The hydroxyl group may undergo oxidation. |
| Thermal Stability | Good, with decomposition temperatures of many derivatives being well above typical experimental conditions. | High thermal stability is anticipated due to the fluorinated aromatic structure. |
| Oxidative Stability | Can be degraded by reactive oxygen species.[3] | The electron-withdrawing fluorine atom may enhance oxidative stability compared to unsubstituted naphthols. However, the naphthol ring itself is susceptible to oxidation. |
In-Depth Stability Comparison
Photostability
Coumarin Dyes: Coumarin-based fluorescent probes are known for their bright fluorescence but can be prone to photobleaching, which is the irreversible loss of fluorescence upon exposure to light.[1] The primary mechanism of photobleaching often involves the formation of a long-lived triplet state, which can then react with molecular oxygen to generate reactive oxygen species that degrade the dye molecule. The photostability of coumarin dyes is highly dependent on the substituents on the coumarin ring. Some derivatives exhibit good photostability, making them suitable for demanding imaging applications.[4]
Chemical Stability
Coumarin Dyes: The chemical stability of coumarin dyes varies. The lactone ring in the coumarin core can be susceptible to hydrolysis under strongly acidic or basic conditions. The stability is also influenced by the nature of the substituents. For instance, certain modifications can improve their stability in aqueous environments.
This compound: Fluorinated aromatic hydrocarbons are generally characterized by high chemical stability. The electron-withdrawing nature of the fluorine atom can increase the resistance of the naphthalene ring to electrophilic attack. The primary site of chemical reactivity is expected to be the hydroxyl group, which can be deprotonated under basic conditions and is susceptible to oxidation. The overall stability in various chemical environments is predicted to be high.
Thermal Stability
Coumarin Dyes: Coumarin dyes generally possess good thermal stability, making them suitable for applications that may involve elevated temperatures.
This compound: Aromatic fluorine compounds are known for their exceptional thermal stability. The introduction of fluorine atoms into an aromatic system often increases its decomposition temperature. Therefore, this compound is expected to be a thermally robust molecule.
Experimental Protocols for Stability Assessment
To enable researchers to directly compare the stability of this compound and coumarin dyes under their specific experimental conditions, the following detailed methodologies are provided.
Photostability Assessment
Objective: To determine the photobleaching quantum yield (Φb) of the fluorescent dyes. A lower Φb indicates higher photostability.
Materials:
-
Fluorescent dye stock solution (e.g., 1 mM in DMSO)
-
Appropriate solvent (e.g., phosphate-buffered saline, ethanol)
-
Spectrofluorometer with a continuous excitation source
-
Quartz cuvette (1 cm path length)
-
Photodiode power meter
Protocol:
-
Sample Preparation: Prepare a dilute working solution of the dye in the desired solvent (absorbance at the excitation maximum should be between 0.01 and 0.05).
-
Instrumentation Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength to the absorption maximum of the dye.
-
Set the emission wavelength to the fluorescence maximum of the dye.
-
Measure the excitation light power at the sample position using a photodiode power meter.
-
-
Measurement:
-
Place the cuvette with the dye solution in the spectrofluorometer.
-
Continuously illuminate the sample with the excitation light.
-
Record the fluorescence intensity at regular time intervals until it has significantly decreased.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of irradiation time.
-
The photobleaching quantum yield can be calculated from the initial rate of fluorescence decay, the initial fluorescence intensity, the molar extinction coefficient of the dye, and the incident photon flux.
-
Chemical Stability Assessment (pH and Oxidative Stress)
Objective: To evaluate the stability of the dyes under different pH conditions and in the presence of an oxidizing agent.
A. pH Stability Protocol:
-
Sample Preparation: Prepare a series of buffers at different pH values (e.g., pH 4, 7, 10). Add a small aliquot of the dye stock solution to each buffer to reach the desired final concentration.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 25 °C or 37 °C).
-
Analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), measure the absorbance and fluorescence of each solution. A decrease in absorbance or fluorescence intensity indicates degradation.
B. Oxidative Stability Protocol:
-
Sample Preparation: Prepare a solution of the dye in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Initiation of Oxidation: Add an oxidizing agent, such as hydrogen peroxide, to the dye solution.
-
Incubation: Incubate the reaction mixture at a controlled temperature.
-
Analysis: At various time points, take aliquots and measure the absorbance and fluorescence. The rate of degradation can be determined from the change in signal over time.
Thermal Stability Assessment
Objective: To determine the decomposition temperature of the dyes.
Protocol using Thermogravimetric Analysis (TGA):
-
Sample Preparation: Place a small, accurately weighed amount of the solid dye into a TGA sample pan.
-
Instrument Setup:
-
Set the desired temperature program, typically a linear ramp (e.g., 10 °C/min) to a high temperature (e.g., 500 °C).
-
Use an inert atmosphere (e.g., nitrogen) to prevent oxidation.
-
-
Analysis: The TGA instrument will record the mass of the sample as a function of temperature. The onset of mass loss indicates the beginning of thermal decomposition.
Visualizing Degradation Pathways and Experimental Workflows
To further aid in the understanding of the stability-related processes, the following diagrams are provided.
Caption: A simplified Jablonski diagram illustrating the key steps in the photobleaching of a fluorescent dye.
Caption: A flowchart outlining the major steps in determining the photostability of a fluorescent dye.
Caption: A simplified schematic of the oxidative degradation of a naphthol derivative to form quinone-type products.
References
- 1. Direct photooxidation and xanthene-sensitized oxidation of naphthols: quantum yields and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A transition-metal-free synthesis of fluorinated naphthols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized 6-Fluoronaphthalen-2-OL
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance in drug development and manufacturing. For novel compounds such as 6-Fluoronaphthalen-2-OL, a fluorinated naphthol derivative with potential applications in medicinal chemistry, rigorous purity assessment is critical to ensure safety, efficacy, and reproducibility of scientific findings. This guide provides an objective comparison of various analytical techniques for determining the purity of synthesized this compound, complete with detailed experimental protocols and supporting data to facilitate informed method selection.
Comparison of Analytical Methodologies
Several analytical techniques can be employed to assess the purity of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitation, identification of impurities, and available instrumentation. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.
Table 1: Comparison of Analytical Techniques for Purity Assessment of this compound
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Melting Point Analysis |
| Principle | Separation based on partitioning between a mobile and stationary phase. | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Provides structural information based on the magnetic properties of atomic nuclei. | Determination of the temperature range over which the solid melts. |
| Primary Strength | High-resolution separation, accurate quantification, suitable for non-volatile compounds. | High sensitivity for volatile impurities, provides structural information of impurities. | Unambiguous structural confirmation, quantitative analysis (qNMR), and isomer differentiation. | Simple, rapid, and inexpensive initial assessment of purity. |
| Common Impurities Detected | Starting materials (e.g., 6-amino-2-naphthol, 2-naphthol), reaction byproducts, and degradation products. | Residual solvents, volatile starting materials, and byproducts of fluorination. | Structural isomers, diastereomers, and residual starting materials. | General indication of impurities; a broad melting range suggests lower purity. |
| Sample Preparation | Dissolution in a suitable solvent (e.g., acetonitrile/water). | Dissolution in a volatile solvent; derivatization may be required for polar compounds. | Dissolution in a deuterated solvent (e.g., DMSO-d6), with an internal standard for quantitative analysis. | Crystalline solid packed into a capillary tube. |
| Purity Determination | Peak area percentage of the main component. | Peak area percentage of the main component. | Integral ratio of analyte signals to a certified internal standard (qNMR). | Sharpness and proximity to the literature melting point. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound from its potential impurities.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
This compound reference standard and synthesized sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for the calibration curve.
-
Sample Solution Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a similar concentration as the standard.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis: Determine the retention time of this compound from the standard chromatogram. Calculate the purity of the synthesized sample by the area percentage method.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in the synthesized this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Reagents:
-
Dichloromethane or other suitable volatile solvent (GC grade)
-
Synthesized this compound sample
Procedure:
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in dichloromethane.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium, constant flow (e.g., 1 mL/min)
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
-
Analysis: Inject the sample solution into the GC-MS system.
-
Data Analysis: Identify the peak corresponding to this compound and any impurity peaks by their mass spectra and retention times. Calculate the purity based on the relative peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure and determine the absolute purity of this compound using quantitative NMR (qNMR).
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a fluorine probe.
Reagents:
-
Deuterated dimethyl sulfoxide (DMSO-d6)
-
Certified internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Synthesized this compound sample
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the synthesized this compound and the internal standard into an NMR tube. Add a known volume of DMSO-d6 to dissolve the solids completely.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum to identify the proton signals of this compound and the internal standard.
-
Acquire a ¹⁹F NMR spectrum to observe the fluorine signal.
-
-
Data Analysis:
-
Integrate a well-resolved proton signal of this compound and a signal from the internal standard.
-
Calculate the purity of the sample using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * Purity_std Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity_std is the purity of the internal standard.
-
Melting Point Analysis
Objective: To obtain a preliminary assessment of the purity of the synthesized this compound.
Instrumentation:
-
Melting point apparatus.
Procedure:
-
Sample Preparation: Ensure the synthesized this compound is a dry, crystalline solid. Pack a small amount into a capillary tube.
-
Measurement: Place the capillary tube in the melting point apparatus and heat slowly (e.g., 1-2 °C/min) near the expected melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted. This is the melting point range.
-
Analysis: Compare the observed melting point range to the literature value for pure this compound. A sharp melting point close to the literature value indicates high purity, while a broad and depressed melting range suggests the presence of impurities. The reported melting point of this compound is in the range of 110-114 °C.
Quantitative Data Summary
The following table presents a hypothetical but realistic dataset from the purity analysis of a synthesized batch of this compound using the described methods.
Table 2: Hypothetical Purity Data for a Synthesized Batch of this compound
| Analytical Method | Purity (%) | Major Impurities Detected |
| HPLC | 98.5% | 6-amino-2-naphthol (0.8%), Unidentified byproduct (0.7%) |
| GC-MS | 99.1% | Dichloromethane (0.3%), Unidentified volatile impurity (0.6%) |
| ¹⁹F qNMR | 98.8% | Isomeric impurity (0.5%), Residual starting material (0.7%) |
| Melting Point | - | 108-112 °C (Broad and depressed) |
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of each analytical technique.
Navigating the Analytical Landscape for Quality Control of 6-Fluoronaphthalen-2-OL: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity and quality of key chemical intermediates is paramount. 6-Fluoronaphthalen-2-ol, a crucial building block in the synthesis of various pharmaceuticals and functional materials, requires robust analytical methods for its quality control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, offering detailed experimental protocols and performance data to aid in method selection and implementation.
The primary analytical techniques for the quality control of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages and is suited for different aspects of quality control, from routine purity assessments to the identification of trace-level impurities.
Performance Comparison of Analytical Techniques
The selection of an appropriate analytical technique is contingent on various factors, including the specific requirements for sensitivity, selectivity, and the nature of potential impurities. The following table summarizes the expected performance of HPLC-UV and GC-MS for the analysis of this compound, based on data from analogous fluorinated and halogenated aromatic compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. |
| Primary Use | Purity determination, quantification of the main component and known impurities. | Identification and quantification of volatile impurities, including isomers and byproducts. |
| Specificity | Good, with UV detection providing some level of compound-specific response. | High, with mass spectrometry providing structural information for confident peak identification.[1][2] |
| Sensitivity (LOD/LOQ) | LOD: ~0.01 - 0.1 µg/mL; LOQ: ~0.03 - 0.3 µg/mL (estimated for analogous compounds).[3] | LOD: ~0.1 - 1 ng/mL; LOQ: ~0.3 - 3 ng/mL (estimated for analogous compounds).[4] |
| **Linearity (R²) ** | Typically >0.999 for a defined concentration range.[3] | Typically >0.999 for a defined concentration range.[4] |
| Accuracy (% Recovery) | Typically 98-102% for spiked samples. | Typically 95-105% for spiked samples. |
| Precision (%RSD) | < 2% for replicate injections. | < 5% for replicate injections.[5] |
| Sample Throughput | High, with typical run times of 10-30 minutes. | Moderate, with typical run times of 20-40 minutes. |
Experimental Protocols
Detailed methodologies for both HPLC-UV and GC-MS are provided below. These protocols are based on established methods for similar halogenated aromatic compounds and can be adapted and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine determination of the purity of this compound and the quantification of known impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable buffer components)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid) is recommended to ensure good separation of the main component from potential impurities. A starting composition of 50:50 (Acetonitrile:Water) with a linear gradient to 90:10 over 15 minutes can be a good starting point.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm (based on UV absorbance of similar naphthalene derivatives)[6]
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable solvent, such as acetonitrile or methanol, in a 10 mL volumetric flask.
-
Dilute to the mark with the same solvent to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution to a working concentration within the linear range of the method (e.g., 10-100 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is ideal for identifying and quantifying volatile impurities, including isomers and potential byproducts from the synthesis of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for aromatic compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
-
Data acquisition and processing software with a mass spectral library
Reagents:
-
Dichloromethane or other suitable volatile solvent (GC grade)
-
This compound reference standard
Chromatographic and Mass Spectrometric Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 200 °C at 10 °C/min
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of dichloromethane in a volumetric flask.
-
Further dilute as necessary to achieve a concentration suitable for GC-MS analysis.
-
Filter the solution through a 0.45 µm syringe filter if necessary.
Potential Impurities in this compound
A thorough quality control strategy must consider potential impurities arising from the synthetic route. Based on the synthesis of similar fluoronaphthalenes, potential impurities in this compound may include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Isomers: Other positional isomers of fluoronaphthalenol that may be formed during the fluorination step.[7]
-
Byproducts: Compounds formed from side reactions, such as di-fluorinated naphthalenes or other derivatives.
-
Degradation Products: Products formed due to instability of the final compound under certain conditions.
Visualizing the Quality Control Workflow
A systematic workflow is essential for the comprehensive quality control of this compound. The following diagram illustrates a typical logical flow from sample receipt to final disposition.
Logical Relationship of Analytical Methods
The choice between HPLC and GC-MS, or their complementary use, depends on the specific quality attribute being assessed. The following diagram illustrates the logical relationship in selecting the appropriate analytical method.
By leveraging the strengths of both HPLC and GC-MS, a comprehensive and robust quality control strategy can be established for this compound, ensuring its suitability for downstream applications in research and development. The provided protocols and performance data serve as a valuable starting point for method development and validation in your laboratory.
References
- 1. asianpubs.org [asianpubs.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN103664512A - Method for preparing high-purity 1-fluoronaphthalene - Google Patents [patents.google.com]
A Comparative Analysis of the Biological Efficacy of Fluorinated Naphthalenoid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This guide provides a comparative analysis of the biological efficacy of a series of fluorinated naphthalenoid derivatives, focusing on their anti-cancer properties. The data presented is synthesized from a study on fluoroaryl-substituted FL118 analogues, which serve as a pertinent case study for understanding the structure-activity relationships of complex fluorinated molecules based on a naphthalen-like core structure.
Data Presentation: Comparative Anti-proliferative Activity
The following table summarizes the in vitro anti-proliferative activity of various fluoroaryl-substituted FL118 derivatives against a panel of human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | R Group (Substitution on Phenyl Ring) | HCT116 (Colon) IC50 (nM) | SW480 (Colon) IC50 (nM) | A549 (Lung) IC50 (nM) | MIA PaCa-2 (Pancreatic) IC50 (nM) |
| 7c | 2,4-difluoro | 1.2 ± 0.3 | 2.5 ± 0.6 | 3.1 ± 0.7 | 1.8 ± 0.4 |
| 7h | 4-trifluoromethoxy | 1.5 ± 0.4 | 3.2 ± 0.8 | 4.5 ± 1.1 | 2.1 ± 0.5 |
| 7l | 3-trifluoromethoxy | 8.9 ± 2.1 | 15.6 ± 3.9 | 18.2 ± 4.5 | 10.3 ± 2.5 |
| 7m | 2-trifluoromethoxy | > 50 | > 50 | > 50 | > 50 |
| 7n | 3,5-difluoro | 1.8 ± 0.5 | 3.9 ± 0.9 | 5.2 ± 1.3 | 2.5 ± 0.6 |
| FL118 | (Parent Compound) | 2.1 ± 0.5 | 4.8 ± 1.2 | 6.3 ± 1.5 | 3.0 ± 0.7 |
Note: The data presented is a representative selection from the cited study. For a comprehensive understanding, please refer to the original publication.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of fluoroaryl-substituted FL118 derivatives.
Cell Culture and Proliferation Assay (MTT Assay)
-
Cell Lines: Human colorectal carcinoma (HCT116, SW480), non-small cell lung cancer (A549), and pancreatic carcinoma (MIA PaCa-2) cell lines were used.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
The following day, cells were treated with various concentrations of the test compounds (7a-7n) or vehicle control (DMSO).
-
After 72 hours of incubation, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) was added to each well.
-
The plates were incubated for an additional 4 hours at 37°C.
-
The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 490 nm using a microplate reader.
-
The IC50 values were calculated from the dose-response curves using non-linear regression analysis.
-
In Vivo Antitumor Efficacy in a Patient-Derived Xenograft (PDX) Model
-
Animal Model: Athymic nude mice were used for the study.
-
Tumor Implantation: Patient-derived colorectal cancer tissue (PDX27454) was subcutaneously implanted into the flanks of the mice.
-
Treatment Protocol:
-
When the tumors reached a volume of approximately 100-150 mm³, the mice were randomized into treatment and control groups.
-
The test compounds (e.g., 7h) were administered intravenously at specified doses (e.g., 15 mg/kg) on a weekly schedule (days 0, 7, 14, and 21).
-
The control group received a vehicle solution.
-
Tumor volumes and body weights were measured twice a week.
-
Tumor volume was calculated using the formula: (length × width²) / 2.
-
-
Endpoint: The study was terminated when the tumors in the control group reached a predetermined size or after a specified duration (e.g., 35 days).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed mechanism of action for the parent compound FL118 and a typical workflow for evaluating the anti-proliferative activity of its derivatives.
Safety Operating Guide
Safe Disposal of 6-Fluoronaphthalen-2-OL: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the proper disposal procedures for 6-Fluoronaphthalen-2-OL, a fluorinated naphthalene derivative. Adherence to these protocols is critical due to the potential hazards associated with this class of compounds.
Chemical Safety and Hazard Information
Key Hazard Information:
| Property | Value | Source |
| Molecular Weight | 162.16 g/mol | [2] |
| Pictograms | GHS07 (Exclamation mark) | [2] |
| Signal Word | Warning | [2] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [2] |
| Storage | Sealed in dry, 2-8°C | [2] |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents, strong acids, acid anhydrides, acid chlorides | [3] |
Experimental Protocol: Spill and Decontamination
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Materials:
-
Inert absorbent material (e.g., vermiculite, sand, diatomite)[4][5]
-
Hazardous waste container (properly labeled)
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
-
Decontamination solution (e.g., appropriate solvent)
-
Spill containment supplies (e.g., dikes)
Procedure:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[4]
-
Containment: For larger spills, use spill containment materials to prevent the spread of the substance.[5]
-
Absorption: Cover the spill with an inert absorbent material.[4][5]
-
Collection: Carefully collect the absorbed material and any contaminated debris using non-sparking tools and place it into a designated hazardous waste container.[1][3]
-
Decontamination: Clean the spill area with a suitable solvent or decontamination solution. All cleaning materials must also be collected as hazardous waste.[1]
-
Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.[1]
Disposal Workflow
The proper disposal of this compound must be handled in accordance with institutional and regulatory guidelines. The following workflow outlines the necessary steps for safe disposal.
References
Personal protective equipment for handling 6-Fluoronaphthalen-2-OL
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 6-Fluoronaphthalen-2-OL. Adherence to these procedures is critical for ensuring laboratory safety and maintaining compliance.
Hazard Summary
This compound is a fluorinated aromatic alcohol that requires careful handling due to its potential health effects. The primary hazards are summarized below.
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | H335: May cause respiratory irritation[1][2] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against exposure. The following PPE is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Chemical Splash Goggles | Must be worn at all times to protect against splashes. |
| Face Shield | Required when handling larger quantities or when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for incidental contact. For prolonged contact or immersion, Viton® or other gloves with high resistance to aromatic and halogenated hydrocarbons should be considered. Always consult the glove manufacturer's compatibility chart. |
| Body Protection | Laboratory Coat | A standard lab coat is required for all procedures. |
| Chemical-Resistant Apron | Recommended when handling larger quantities. | |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound, especially the weighing of the solid, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure risk.
-
Preparation and Pre-Handling Check:
-
Ensure a certified and properly functioning chemical fume hood is available.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Have a designated and labeled waste container ready for halogenated organic solid waste.
-
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations within a chemical fume hood to control airborne particulates.
-
Use a disposable weighing boat or paper to avoid contamination of the balance.
-
Handle the solid with care to minimize the generation of dust. Avoid scooping or pouring in a manner that creates airborne particles.
-
Close the container immediately after use to prevent contamination and exposure.
-
-
In-Use Procedures:
-
Keep the container of this compound sealed when not in use.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
Clearly label all solutions containing this compound with the full chemical name and any relevant hazard warnings.
-
-
Post-Handling:
-
Decontaminate all surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., isopropanol or ethanol) and wipe clean.
-
Dispose of all contaminated disposable materials (e.g., weighing boats, pipette tips, gloves) in the designated halogenated organic solid waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper segregation and disposal of chemical waste are critical for safety and environmental protection. This compound is classified as a halogenated organic waste.
-
Waste Segregation:
-
Solid Waste: All solid materials contaminated with this compound, including unused compound, contaminated PPE, and weighing materials, must be collected in a designated, leak-proof container labeled "Halogenated Organic Solid Waste."
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste." Do not mix with non-halogenated waste streams.
-
-
Waste Container Labeling:
-
All waste containers must be clearly labeled with:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation.
-
-
-
Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.
-
Ensure waste containers are kept closed except when adding waste.
-
-
Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3] |
Spill Response:
-
Small Spills: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the designated halogenated organic solid waste container. Clean the spill area with a suitable solvent.
-
Large Spills: Evacuate the area and contact your institution's EHS office immediately.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
